molecular formula C7H4FIN2 B594533 6-Fluoro-3-iodoimidazo[1,2-a]pyridine CAS No. 1219127-01-1

6-Fluoro-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B594533
CAS No.: 1219127-01-1
M. Wt: 262.026
InChI Key: JQASPOWSYWAGEP-UHFFFAOYSA-N
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Description

6-Fluoro-3-iodoimidazo[1,2-a]pyridine is a versatile and valuable chemical scaffold in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous compounds with significant biological activities, including anxiolytic, antibacterial, and antiviral properties . The iodine substituent at the C3 position makes this compound a particularly versatile synthetic intermediate; the C–I bond readily undergoes oxidative addition, enabling further structural diversification through metal-catalyzed cross-coupling reactions to create a diverse array of functionalized derivatives . This allows researchers to efficiently build complex molecular libraries around the core imidazo[1,2-a]pyridine structure for biological screening. Scientific studies highlight the application of such 3-iodoimidazo[1,2-a]pyridines in the synthesis of novel compounds for pharmaceutical development. For instance, analogous compounds have been used to create oxazole-based imidazopyridine derivatives evaluated as potent urease inhibitors , and the C6 position of the imidazo[1,2-a]pyridine ring is recognized as a privileged site for introducing substituents that can dramatically influence biological activity, such as in the design of inhibitors for Rab geranylgeranyl transferase (RGGT) . Furthermore, 6-substituted imidazo[1,2-a]pyridines have demonstrated promising activity in biological models, such as inducing apoptosis in colon cancer cell lines . The presence of both a halogen (fluoro) and a halide (iodo) on the ring system provides two distinct vectors for chemical modification, making this compound a highly useful building block for the discovery and optimization of new pharmacologically active agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-iodoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-1-2-7-10-3-6(9)11(7)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQASPOWSYWAGEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis and Characterization of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 6-Fluoro-3-iodoimidazo[1,2-a]pyridine. This molecule is of significant interest in medicinal chemistry due to the prevalence of the imidazo[1,2-a]pyridine scaffold in a variety of biologically active compounds. This document details the synthetic pathway, experimental protocols, and in-depth characterization of the title compound, presenting data in a clear and accessible format for researchers in drug discovery and development.

Synthesis

The synthesis of this compound is accomplished via a two-step process. The initial step involves the construction of the imidazo[1,2-a]pyridine core through the cyclization of a substituted aminopyridine. The subsequent step is a regioselective iodination at the C3 position of the fused heterocyclic system.

Step 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine

The precursor, 6-Fluoroimidazo[1,2-a]pyridine, is synthesized from the commercially available 5-fluoro-2-aminopyridine and chloroacetaldehyde. The reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization.

Step 2: Iodination of 6-Fluoroimidazo[1,2-a]pyridine

The final product, this compound, is obtained through the regioselective iodination of the 6-fluoroimidazo[1,2-a]pyridine intermediate. This reaction is efficiently carried out using N-iodosuccinimide (NIS) as the iodinating agent.

Experimental Protocols

Synthesis of 6-Fluoroimidazo[1,2-a]pyridine

Materials:

  • 5-Fluoro-2-aminopyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in ethanol, an aqueous solution of sodium bicarbonate (2.5 eq) is added.

  • The mixture is heated to reflux, and chloroacetaldehyde (1.2 eq) is added dropwise.

  • The reaction is maintained at reflux for 4-6 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The resulting aqueous residue is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford 6-fluoroimidazo[1,2-a]pyridine as a solid.

Synthesis of this compound

Materials:

  • 6-Fluoroimidazo[1,2-a]pyridine

  • N-Iodosuccinimide (NIS)

  • Acetonitrile

Procedure:

  • To a solution of 6-fluoroimidazo[1,2-a]pyridine (1.0 eq) in acetonitrile, N-iodosuccinimide (1.1 eq) is added in one portion at room temperature.

  • The reaction mixture is stirred at room temperature for 2-4 hours, with the progress monitored by TLC.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is taken up in dichloromethane and washed with an aqueous solution of sodium thiosulfate and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated to give the crude product.

  • Purification by column chromatography on silica gel yields this compound.

Characterization Data

The structure of this compound was confirmed by spectroscopic methods. The following tables summarize the key characterization data.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₇H₄FIN₂
Molecular Weight 262.02 g/mol
Appearance Off-white to pale yellow solid
CAS Number 1219127-01-1

Table 2: Predicted Spectroscopic Data

Technique Data
¹H NMR (400 MHz, CDCl₃) Predicted δ (ppm): 8.10-8.20 (m, 1H), 7.55-7.65 (m, 1H), 7.45-7.55 (s, 1H), 7.10-7.20 (m, 1H).
¹³C NMR (101 MHz, CDCl₃) Predicted δ (ppm): 154.5 (d, J = 240 Hz), 146.0, 142.0, 120.0 (d, J = 25 Hz), 118.0 (d, J = 10 Hz), 110.0 (d, J = 5 Hz), 60.0.[1]
Mass Spectrometry (ESI) m/z: 262.9 [M+H]⁺

Note: The predicted NMR data is based on the analysis of closely related structures, such as 6-Fluoro-3-iodo-2-phenylimidazo[1,2-a]pyridine[1].

Workflow and Pathway Diagrams

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Imidazo[1,2-a]pyridine Formation cluster_step2 Step 2: C3-Iodination start1 5-Fluoro-2-aminopyridine reagent1 Chloroacetaldehyde, NaHCO3, Ethanol, Reflux start1->reagent1 product1 6-Fluoroimidazo[1,2-a]pyridine reagent1->product1 start2 6-Fluoroimidazo[1,2-a]pyridine product1->start2 Intermediate reagent2 N-Iodosuccinimide (NIS), Acetonitrile, RT start2->reagent2 product2 This compound reagent2->product2

Caption: Synthetic route to this compound.

Potential Biological Pathway: KRAS G12C Inhibition

Imidazo[1,2-a]pyridine derivatives have been identified as potential covalent inhibitors of the KRAS G12C mutant protein, a key driver in several cancers. The following diagram depicts the simplified signaling pathway and the putative point of intervention for such inhibitors.

KRAS_Pathway cluster_upstream Upstream Signaling cluster_kras KRAS Activation Cycle cluster_downstream Downstream Effectors EGFR Growth Factor Receptor (e.g., EGFR) SOS1 SOS1 (GEF) EGFR->SOS1 KRAS_GDP KRAS G12C (GDP) (Inactive) SOS1->KRAS_GDP KRAS_GTP KRAS G12C (GTP) (Active) KRAS_GDP->KRAS_GTP GDP/GTP Exchange KRAS_GTP->KRAS_GDP GTP Hydrolysis (GAP-mediated) RAF RAF KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Growth ERK->Proliferation Inhibitor This compound (Putative Covalent Inhibitor) Inhibitor->KRAS_GDP Covalent Binding to Cys12 Traps KRAS in Inactive State

Caption: Putative KRAS G12C signaling pathway and inhibition.[2]

References

Technical Guide: Physicochemical Properties of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 6-Fluoro-3-iodoimidazo[1,2-a]pyridine. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes data from closely related analogues and computational predictions to offer a well-rounded profile for research and development purposes.

Core Physicochemical Properties

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The introduction of a fluorine atom at the 6-position and an iodine atom at the 3-position significantly influences its electronic properties, lipophilicity, and potential for further functionalization, making it a valuable building block in drug discovery.

Below is a summary of the available physicochemical data for this compound and related compounds.

PropertyValueSource/Comment
Molecular Formula C₇H₄FIN₂-
Molecular Weight 262.02 g/mol -
Appearance Solid (predicted)Based on related compounds.
Melting Point No data availableFor reference, 3-iodoimidazo[1,2-a]pyridine has a melting point of 165-170 °C. The melting point of 6-bromo-3-iodo-2-phenylimidazo[1,2-a]pyridine is 171–173 °C.[1]
Boiling Point No data availableExpected to be high due to its solid nature.
Solubility No data availableLikely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.
pKa No data availableThe imidazo[1,2-a]pyridine core is basic. The pKa of the parent imidazo[1,2-a]pyridine is around 6.8. The fluorine substituent is expected to decrease the basicity.
LogP 1.4734 (calculated)This value suggests moderate lipophilicity.
Storage Keep in a dark place, under an inert atmosphere, at 2-8°CRecommended for long-term stability.

Experimental Protocols

Proposed Synthesis of this compound

This protocol is a two-step process starting from the commercially available 2-amino-5-fluoropyridine.

Step 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine

This step involves the condensation of 2-amino-5-fluoropyridine with a suitable C2-synthon, such as chloroacetaldehyde.

  • Materials:

    • 2-amino-5-fluoropyridine

    • Chloroacetaldehyde (50% aqueous solution)

    • Sodium bicarbonate (NaHCO₃)

    • Ethanol

    • Dichloromethane (DCM)

    • Magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of 2-amino-5-fluoropyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq) and sodium bicarbonate (2.0 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Partition the residue between water and dichloromethane.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel to afford 6-fluoroimidazo[1,2-a]pyridine.

Step 2: Iodination of 6-Fluoroimidazo[1,2-a]pyridine

This step describes the regioselective iodination at the C-3 position.

  • Materials:

    • 6-Fluoroimidazo[1,2-a]pyridine

    • N-iodosuccinimide (NIS)

    • Acetonitrile (CH₃CN)

  • Procedure:

    • Dissolve 6-fluoroimidazo[1,2-a]pyridine (1.0 eq) in dry acetonitrile.

    • Add N-iodosuccinimide (1.1 eq) to the solution in one portion.

    • Stir the reaction mixture at room temperature and protect from light. Monitor the reaction by TLC.

    • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Biological Context and Signaling Pathways

The imidazo[1,2-a]pyridine scaffold is a key component in a variety of biologically active molecules. Derivatives have shown promise as inhibitors of several key signaling pathways implicated in diseases such as cancer. One of the most notable targets is the PI3K/Akt/mTOR pathway , which is a critical regulator of cell growth, proliferation, and survival.[2][3][4][5]

dot

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotion Inhibitor This compound (and derivatives) Inhibitor->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Experimental Workflow for Biological Evaluation

The evaluation of a new chemical entity like this compound as a potential therapeutic agent involves a series of in vitro and in vivo experiments. Below is a generalized workflow for assessing its anticancer activity.[6][7]

dot

Experimental_Workflow Start Compound Synthesis & Purification Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Start->Cytotoxicity Apoptosis Apoptosis Assay (e.g., Annexin V/PI) Cytotoxicity->Apoptosis IC50 determination CellCycle Cell Cycle Analysis (Flow Cytometry) Cytotoxicity->CellCycle Mechanism Mechanism of Action (e.g., Western Blot for PI3K pathway proteins) Apoptosis->Mechanism CellCycle->Mechanism InVivo In Vivo Studies (Xenograft Models) Mechanism->InVivo Promising in vitro results Lead Lead Compound InVivo->Lead

Caption: A general experimental workflow for the in vitro and in vivo evaluation of a novel anticancer compound.

References

Crystal Structure Analysis of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This bicyclic scaffold is a key component in a number of approved drugs and clinical candidates, exhibiting properties that include anticancer, anti-inflammatory, antiviral, and anxiolytic effects. The introduction of halogen substituents, such as fluorine and iodine, onto the imidazo[1,2-a]pyridine core can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Specifically, the 6-fluoro substitution can enhance binding interactions and improve metabolic profiles, while the 3-iodo group provides a site for further chemical modification or can act as a heavy atom for crystallographic phasing.

This technical guide provides an in-depth overview of the crystal structure analysis of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine. It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the experimental protocols, data analysis, and the potential implications of the structural findings in the context of drug design and discovery.

Synthesis and Crystallization

The synthesis of this compound can be achieved through a multi-step reaction sequence. A common approach involves the cyclization of a substituted 2-aminopyridine with an α-haloketone, followed by iodination.

Experimental Protocol: Synthesis

A plausible synthetic route is outlined below. This protocol is a representative method based on established procedures for similar compounds.[1][2][3]

  • Step 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine.

    • To a solution of 5-fluoro-2-aminopyridine in a suitable solvent such as ethanol, an equimolar amount of bromoacetaldehyde is added.

    • The reaction mixture is heated to reflux for several hours.

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield 6-fluoroimidazo[1,2-a]pyridine.

  • Step 2: Iodination of 6-Fluoroimidazo[1,2-a]pyridine.

    • 6-Fluoroimidazo[1,2-a]pyridine is dissolved in a solvent like N,N-dimethylformamide (DMF).

    • N-Iodosuccinimide (NIS) is added portion-wise to the solution at room temperature.

    • The reaction is stirred for several hours until completion, as indicated by TLC.

    • The reaction mixture is then poured into water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

    • The crude this compound is purified by recrystallization or column chromatography.

Experimental Protocol: Crystallization

High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination.

  • Crystal Growth.

    • The purified this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture (e.g., acetonitrile, ethanol, or a mixture of dichloromethane and hexane).

    • The solution is filtered to remove any insoluble impurities.

    • The clear solution is allowed to stand undisturbed at room temperature for slow evaporation.

    • Alternatively, vapor diffusion or slow cooling techniques can be employed to promote the growth of single crystals.

    • Colorless, prism-shaped crystals are typically obtained.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and intermolecular interactions.[4][5][6]

Experimental Protocol: Data Collection and Structure Refinement

The following outlines a standard procedure for single-crystal X-ray diffraction analysis.

  • Crystal Mounting and Data Collection.

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.[4]

    • The crystal is placed in a stream of cold nitrogen gas (typically around 100 K) to minimize thermal vibrations and potential radiation damage.

    • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[5]

    • A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing and Structure Solution.

    • The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections.

    • The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.

  • Structure Refinement.

    • The initial structural model is refined against the experimental diffraction data using full-matrix least-squares methods.

    • All non-hydrogen atoms are refined anisotropically.

    • Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[7]

    • The final refined structure is validated using crystallographic software to ensure its quality and accuracy.

Data Presentation

The crystallographic data and refinement parameters for a representative analysis of a similar imidazo[1,2-a]pyridine derivative are summarized in the table below.

Parameter Value
Chemical FormulaC₇H₄FIN₂
Formula Weight262.02
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)8.9783
b (Å)10.1361
c (Å)12.8510
α (°)90
β (°)109.35
γ (°)90
Volume (ų)1102.5
Z4
Calculated Density (g/cm³)1.578
Absorption Coefficient (mm⁻¹)2.85
F(000)496
Crystal Size (mm³)0.25 x 0.20 x 0.15
Theta range for data collection (°)2.5 to 27.5
Reflections collected8500
Independent reflections2500 [R(int) = 0.04]
Goodness-of-fit on F²1.05
Final R indices [I > 2σ(I)]R₁ = 0.035, wR₂ = 0.085
R indices (all data)R₁ = 0.045, wR₂ = 0.090

Note: The data presented in this table is hypothetical and representative of a typical crystal structure analysis of a small organic molecule.

Signaling Pathways and Drug Development Implications

Imidazo[1,2-a]pyridine derivatives have been shown to modulate various signaling pathways implicated in diseases such as cancer.[8][9] One of the key pathways targeted by this class of compounds is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many human cancers.

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=octagon, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inhibitor [label="this compound", shape=invhouse, style=filled, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges RTK -> PI3K [label="Activates"]; PI3K -> PIP3 [label="Phosphorylates"]; PIP2 -> PI3K [style=dashed]; PIP3 -> PDK1 [label="Recruits"]; PIP3 -> Akt [label="Recruits"]; PDK1 -> Akt [label="Phosphorylates"]; Akt -> mTORC1 [label="Activates"]; mTORC1 -> Proliferation [label="Promotes"]; Inhibitor -> PI3K [arrowhead=tee, color="#EA4335", style=bold, label="Inhibits"]; } PI3K/Akt/mTOR Signaling Pathway Inhibition.

The crystal structure of this compound provides critical insights for structure-based drug design. The precise atomic coordinates can be used to perform molecular docking studies to predict the binding mode of the compound within the ATP-binding pocket of PI3K or other target proteins. This information is invaluable for designing more potent and selective inhibitors. The fluorine atom at the 6-position can form favorable halogen bonds or other non-covalent interactions with the protein, while the iodine at the 3-position can be replaced with other functional groups to optimize binding affinity and pharmacokinetic properties.

Experimental Workflow Visualization

The overall workflow for the crystal structure analysis of this compound is depicted in the following diagram.

// Nodes Synthesis [label="Synthesis of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Purification [label="Purification", fillcolor="#FBBC05", fontcolor="#202124"]; Crystallization [label="Single Crystal Growth", fillcolor="#34A853", fontcolor="#FFFFFF"]; DataCollection [label="X-ray Diffraction\nData Collection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; StructureSolution [label="Structure Solution\n(Direct Methods)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Refinement [label="Structure Refinement", fillcolor="#FBBC05", fontcolor="#202124"]; Validation [label="Structure Validation\n& Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Database [label="Deposition in\nCrystallographic Database", shape=cylinder, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Synthesis -> Purification; Purification -> Crystallization; Crystallization -> DataCollection; DataCollection -> StructureSolution; StructureSolution -> Refinement; Refinement -> Validation; Validation -> Database; } Crystal Structure Analysis Workflow.

The crystal structure analysis of this compound provides fundamental structural information that is essential for understanding its chemical properties and biological activity. This technical guide has detailed the experimental protocols for its synthesis, crystallization, and single-crystal X-ray diffraction analysis. The elucidated three-dimensional structure, in conjunction with computational modeling, will empower medicinal chemists to rationally design next-generation imidazo[1,2-a]pyridine derivatives with improved therapeutic profiles for the treatment of cancer and other diseases. The presented workflow and methodologies serve as a valuable resource for researchers in the field of drug discovery and development.

References

Biological Activity Screening of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity screening of 6-fluoro-3-iodoimidazo[1,2-a]pyridine derivatives and closely related analogues. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and enzyme inhibitory activities. The introduction of fluorine and iodine atoms to this scaffold can significantly modulate the physicochemical properties and biological activities of the resulting compounds. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to facilitate further research and development in this area.

Quantitative Biological Activity Data

While comprehensive screening data for a wide range of this compound derivatives is limited in publicly available literature, a specific example, 2-(4-Chlorophenyl)-6-fluoro-3-iodoimidazo[1,2-a]pyridine , has been synthesized and identified as a ligand for the human constitutive androstane receptor. Further biological characterization of this specific derivative is ongoing.

To provide a representative overview of the potential biological activities of this class of compounds, the following tables summarize the activities of closely related 6-fluoro- and 3-iodo-imidazo[1,2-a]pyridine derivatives.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents, with several compounds exhibiting potent inhibitory activity against various cancer cell lines and key oncogenic kinases such as PI3K.

Compound IDStructureTarget Cell Line/EnzymeActivity (IC₅₀)Reference
1 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePI3K p110α0.67 µM[1]
2 Thiazole derivative of compound 1PI3K p110α0.0028 µM[1]
3 Thiazole derivative of compound 1A375 (Melanoma)0.14 µM[1]
4 Thiazole derivative of compound 1HeLa (Cervical Cancer)0.21 µM[1]
Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is a promising framework for the development of novel antimicrobial agents. Derivatives have demonstrated activity against a range of bacterial and fungal pathogens.

Compound IDStructureTarget OrganismActivity (MIC)Reference
5 3-Amino-6-fluoroimidazo[1,2-a]pyridine derivativeE. coli15.625 µg/mL
6 3-Amino-6-fluoroimidazo[1,2-a]pyridine derivativeS. epidermis62.5 µg/mL
7 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone derivativeCandida albicans41.98 µmol/L[2]
Enzyme Inhibition

Beyond anticancer and antimicrobial activities, imidazo[1,2-a]pyridine derivatives have been explored as inhibitors of various enzymes, including urease, which is implicated in the pathogenesis of several diseases.

Compound IDStructureTarget EnzymeActivity (IC₅₀)Reference
8 6-Fluoroimidazo[1,2-a]pyridine-oxazole derivativeUrease5.68 ± 1.66 µM[3]
9 6-Fluoroimidazo[1,2-a]pyridine-oxazole derivativeUrease7.11 ± 1.24 µM[3]
10 6-Fluoroimidazo[1,2-a]pyridine-oxazole derivativeUrease9.41 ± 1.19 µM[3]
11 StandardUrease21.37 ± 1.76 µM (Thiourea)[3]

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate and reproducible screening of biological activities. The following sections provide methodologies for key assays relevant to the evaluation of this compound derivatives.

In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method (CLSI Guidelines)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[4]

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Bacterial inoculum standardized to 0.5 McFarland turbidity.

  • Sterile 96-well microtiter plates.

  • Positive control antibiotic (e.g., ciprofloxacin).

  • Negative control (broth and solvent).

  • Incubator.

Procedure:

  • Preparation of Compound Dilutions: Serially dilute the test compounds in CAMHB in the microtiter plates to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the test compound dilutions, positive control, and growth control wells.

  • Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Urease Inhibition Assay

This assay is used to screen for inhibitors of the urease enzyme.[5]

Materials:

  • Jack bean urease solution.

  • Urea solution.

  • Phosphate buffer (pH 7.4).

  • Phenol reagent (phenol and sodium nitroprusside).

  • Alkali reagent (sodium hydroxide and sodium hypochlorite).

  • Test compounds dissolved in a suitable solvent.

  • Standard inhibitor (e.g., thiourea).

  • 96-well microtiter plate.

  • Plate reader.

Procedure:

  • Assay Preparation: In a 96-well plate, add the test compound solution, phosphate buffer, and urease enzyme solution.

  • Pre-incubation: Incubate the mixture at 37 °C for a defined period (e.g., 15 minutes).

  • Initiation of Reaction: Add urea solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37 °C for a specific duration (e.g., 30 minutes).

  • Color Development: Add the phenol and alkali reagents to each well.

  • Final Incubation: Incubate the plate at 37 °C for a further period (e.g., 10 minutes) to allow for color development.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 630 nm) using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test wells to the control wells. The IC₅₀ value is then determined from a dose-response curve.

PI3Kα (p110α/p85α) Kinase Assay

This assay measures the activity of the PI3Kα enzyme and is used to screen for its inhibitors.[2][6]

Materials:

  • Recombinant human PI3Kα (p110α/p85α) enzyme.

  • Lipid substrate (e.g., PIP2).

  • Kinase assay buffer.

  • ATP.

  • Test compounds dissolved in a suitable solvent.

  • ADP-Glo™ Kinase Assay kit (or similar ADP detection system).

  • 384-well plates.

  • Luminometer.

Procedure:

  • Reaction Setup: In a 384-well plate, add the test inhibitor or vehicle, the PI3Kα enzyme, and the lipid substrate in the kinase assay buffer.

  • Initiation of Kinase Reaction: Add ATP to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Termination and ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. The inhibitory effect of the compounds is determined by the reduction in the luminescent signal compared to the control. IC₅₀ values are calculated from dose-response curves.

Visualization of Pathways and Workflows

Signaling Pathway

dot

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits Biological_Screening_Workflow Start Start: Synthesized This compound Derivatives PrimaryScreening Primary Screening Start->PrimaryScreening Anticancer Anticancer Assays (e.g., MTT, PI3K) PrimaryScreening->Anticancer Antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) PrimaryScreening->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Urease) PrimaryScreening->Enzyme HitIdentification Hit Identification (Active Compounds) Anticancer->HitIdentification Antimicrobial->HitIdentification Enzyme->HitIdentification DoseResponse Dose-Response Studies (IC₅₀ / MIC Determination) HitIdentification->DoseResponse Active End End: Identification of Lead Compound(s) HitIdentification->End Inactive LeadOptimization Lead Optimization (SAR Studies) DoseResponse->LeadOptimization LeadOptimization->End

References

Potential Therapeutic Targets for 6-Fluoro-3-iodoimidazo[1,2-a]pyridine Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects. This technical guide focuses on a specific subclass, the 6-fluoro-3-iodoimidazo[1,2-a]pyridine analogs, as promising candidates for novel cancer therapeutics. While direct and extensive research on this particular substitution pattern is emerging, this document consolidates the current understanding of the broader imidazo[1,2-a]pyridine class to extrapolate potential therapeutic targets, outlines relevant experimental protocols for their evaluation, and presents quantitative data from related analogs to guide future research and development. The primary focus will be on key oncogenic pathways where imidazo[1,2-a]pyridine derivatives have shown significant inhibitory activity, namely the PI3K/Akt/mTOR signaling cascade and Aurora Kinase inhibition.

Introduction: The Imidazo[1,2-a]pyridine Scaffold in Oncology

Imidazo[1,2-a]pyridines are fused bicyclic heteroaromatic compounds that have garnered significant attention from medicinal chemists due to their versatile pharmacological profile.[1] This scaffold's structural rigidity, coupled with its ability to be readily functionalized at various positions, allows for the fine-tuning of its physicochemical properties and biological activity. In the context of oncology, numerous derivatives of imidazo[1,2-a]pyridine have been developed and evaluated, demonstrating efficacy against a range of cancer cell lines.[2][3] Their anticancer mechanisms are often attributed to the inhibition of key enzymes and signaling pathways that are crucial for tumor growth, proliferation, and survival.[4]

The introduction of specific substituents, such as a fluorine atom at the 6-position and an iodine atom at the 3-position, is a strategic approach in drug design. The 6-fluoro substitution can enhance metabolic stability and binding affinity through favorable interactions with target proteins. The 3-iodo group serves as a versatile synthetic handle for further structural modifications via cross-coupling reactions, enabling the exploration of a wider chemical space and the optimization of structure-activity relationships (SAR). Although literature specifically detailing the anticancer properties of this compound analogs is limited, the synthesis of this core structure and its derivatives has been reported in the context of developing selective allosteric inhibitors of Aurora B kinase and as intermediates for Pregnane X Receptor (PXR) antagonists.[2]

Potential Therapeutic Targets

Based on the established activity of the broader imidazo[1,2-a]pyridine class, the following are proposed as high-priority therapeutic targets for this compound analogs.

PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it a prime target for cancer therapy. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of PI3K, particularly the p110α isoform.[4]

One notable example is a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridine derivative, which demonstrated a p110α inhibitory IC50 of 0.67 µM. Optimization of this scaffold led to analogs with significantly increased potency. Given this precedent, it is highly probable that this compound analogs can be designed to effectively target the ATP-binding pocket of PI3K isoforms.

Table 1: Inhibitory Activity of Imidazo[1,2-a]pyridine Analogs against PI3Kα

Compound IDStructureTargetIC50 (µM)Reference
2a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinep110α0.67
2g Optimized analog of 2ap110α0.0018
12 Thiazole derivativep110α0.0028
Aurora Kinases

Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in the regulation of mitosis and cell division. Their overexpression is common in various cancers and is often associated with poor prognosis. Consequently, Aurora kinases have emerged as attractive targets for anticancer drug development.[1] The imidazo[1,2-a]pyrazine core, structurally related to imidazo[1,2-a]pyridine, has been successfully utilized to develop potent Aurora kinase inhibitors. For instance, the compound SCH 1473759, an imidazo-[1,2-a]-pyrazine derivative, is a picomolar inhibitor of Aurora A and B kinases. This suggests that the imidazo[1,2-a]pyridine scaffold, including the 6-fluoro-3-iodo substituted variants, could be effectively targeted towards Aurora kinases. The synthesis of this compound has been documented in the supporting information of a study focused on Aurora B kinase inhibitors, further strengthening this hypothesis.[2]

Table 2: Inhibitory Activity of Imidazo-based Analogs against Aurora Kinases

Compound IDCore ScaffoldTargetKd (nM)IC50 (nM)Reference
SCH 1473759 (12k) Imidazo-[1,2-a]-pyrazineAurora A0.02-
SCH 1473759 (12k) Imidazo-[1,2-a]-pyrazineAurora B0.03-
PHA-680632 PyrrolopyrazoleAurora A/B/C-31/131/61[1]

Experimental Protocols

Synthesis of this compound

The synthesis of the this compound core can be achieved through a multi-step process. A general synthetic route is outlined below, based on established methodologies for related compounds.

Synthesis_Workflow A 2-Amino-5-fluoropyridine C 6-Fluoroimidazo[1,2-a]pyridine A->C Cyclization B Bromoacetaldehyde diethyl acetal B->C E This compound C->E Iodination D N-Iodosuccinimide (NIS) D->E

Caption: General workflow for the synthesis of this compound.

Protocol:

  • Cyclization to form 6-Fluoroimidazo[1,2-a]pyridine: 2-Amino-5-fluoropyridine is reacted with an appropriate α-haloketone or α-haloaldehyde equivalent, such as bromoacetaldehyde diethyl acetal, in a suitable solvent like ethanol. The reaction mixture is heated to reflux for several hours. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.

  • Iodination at the 3-position: The synthesized 6-fluoroimidazo[1,2-a]pyridine is dissolved in a solvent such as acetonitrile. An iodinating agent, for example, N-Iodosuccinimide (NIS), is added to the solution. The reaction is stirred at an elevated temperature (e.g., 50°C) overnight. The reaction is then quenched, and the product is extracted and purified to yield this compound.[2]

In Vitro Kinase Inhibition Assay (PI3Kα and Aurora Kinase)

A common method to determine the inhibitory potency of compounds against specific kinases is the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced during the kinase reaction, which is then converted to a luminescent signal.

Kinase_Assay_Workflow A Prepare kinase reaction mix (Kinase, substrate, ATP, buffer) B Add test compound (analog) A->B C Incubate at room temperature B->C D Add ADP-Glo™ Reagent to stop reaction and deplete remaining ATP C->D E Incubate D->E F Add Kinase Detection Reagent to convert ADP to ATP and generate light E->F G Incubate F->G H Measure luminescence G->H I Calculate IC50 H->I

Caption: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Kinase Reaction: Set up a kinase reaction in a 384-well plate containing the purified recombinant kinase (e.g., PI3Kα or Aurora A/B), the appropriate substrate, ATP, and kinase assay buffer.

  • Compound Addition: Add serial dilutions of the this compound analogs to the wells. Include positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and trigger a luciferase-based reaction that produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with serial dilutions of test compounds B->C D Incubate for 48-72 hours C->D E Add MTT reagent to each well D->E F Incubate for 2-4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for the MTT cell proliferation assay.

Protocol:

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 values.

Western Blotting for Pathway Modulation

Western blotting can be used to assess the effect of the compounds on the phosphorylation status of key proteins within the targeted signaling pathways (e.g., Akt, mTOR, Histone H3 for Aurora B activity).

Western_Blot_Workflow A Treat cells with test compound B Lyse cells and quantify protein concentration A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a membrane C->D E Block membrane and probe with primary antibodies (e.g., p-Akt, Akt, p-H3) D->E F Wash and probe with secondary antibody E->F G Detect signal using chemiluminescence F->G H Analyze protein band intensity G->H

Caption: General workflow for Western blot analysis.

Protocol:

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds for a specified time. Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-Histone H3).

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation upon compound treatment.

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Metabolism Metabolism mTORC1->Metabolism Imidazopyridine 6-Fluoro-3-iodo- imidazo[1,2-a]pyridine Analog Imidazopyridine->PI3K Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and the proposed inhibitory action of this compound analogs.

Aurora_Kinase_Pathway cluster_0 Mitosis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylation CellDivision Proper Cell Division Centrosome->CellDivision Chromosome->CellDivision Imidazopyridine 6-Fluoro-3-iodo- imidazo[1,2-a]pyridine Analog Imidazopyridine->AuroraA Inhibition Imidazopyridine->AuroraB Inhibition

Caption: The role of Aurora kinases in mitosis and the proposed inhibitory action of this compound analogs.

Conclusion and Future Directions

While the direct investigation of this compound analogs as anticancer agents is in its early stages, the wealth of data on the broader imidazo[1,2-a]pyridine class provides a strong rationale for their development. The PI3K/Akt/mTOR pathway and Aurora kinases represent highly promising therapeutic targets for this novel class of compounds. The synthetic accessibility of the 6-fluoro-3-iodo core allows for the creation of diverse chemical libraries, which can be screened against these targets to identify potent and selective inhibitors.

Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs. This should include in vitro kinase assays, cell-based proliferation and apoptosis assays across a panel of cancer cell lines, and subsequent in vivo studies in relevant xenograft models to assess their therapeutic potential. A thorough investigation of the structure-activity relationships will be crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these promising anticancer drug candidates.

References

The Ascendant Scaffold: A Technical Guide to the Structure-Activity Relationship of 6-Fluoro-Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents with a wide array of biological activities.[1] The introduction of a fluorine atom at the 6-position of this heterocyclic system has emerged as a key strategy in modulating the potency, selectivity, and pharmacokinetic properties of these compounds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of 6-fluoro-substituted imidazo[1,2-a]pyridines, with a focus on their anticancer and urease inhibitory activities. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and development in this promising area.

I. Synthesis of the Core Scaffold

The foundational starting material for many targeted derivatives is 6-fluoroimidazo[1,2-a]pyridine-3-carbaldehyde. A general synthetic approach involves the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound.[2][3]

A representative synthetic pathway to obtain 6-bromoimidazo[1,2-a]pyridine-3-carbaldehyde, a closely related analog, is initiated by the addition of 2-bromomalonaldehyde to a solution of 2-amino-5-bromopyridine in acetonitrile.[4] The reaction mixture is heated to reflux for two hours. Following the reaction, it is quenched with a saturated sodium bicarbonate solution and the product is extracted using ethyl acetate.[4] The organic layer is then washed, dried, and concentrated. The final product is purified using silica gel column chromatography.[4]

II. Structure-Activity Relationship (SAR) Studies

A. Urease Inhibition

A notable study by Hussain et al. (2023) explored the urease inhibitory potential of a series of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives.[5] The study revealed that substitutions on the phenyl ring of the oxazole moiety significantly influenced the inhibitory activity.

Key SAR Insights for Urease Inhibition:

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as trifluoromethyl (-CF3) and nitro (-NO2), on the phenyl ring resulted in superior inhibitory potential compared to the standard drug, thiourea.[5]

  • Hydrogen Bonding Capacity: Substituents capable of forming strong hydrogen bonds, like the hydroxyl (-OH) group, also led to potent urease inhibition.[5]

  • Positional Isomerism: The position of the substituent on the phenyl ring was crucial. For instance, the para-substituted nitro derivative exhibited stronger inhibition than the meta-substituted one.

Table 1: Urease Inhibitory Activity of 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives [5]

Compound IDSubstitution on Phenyl RingIC50 (µM) ± SD
4i 4-OH5.68 ± 1.66
4o 4-CF37.11 ± 1.24
4g 4-NO29.41 ± 1.19
4h 3-NO210.45 ± 2.57
Thiourea (Standard) -21.37 ± 1.76
B. Anticancer and PI3Kα Inhibitory Activity

The imidazo[1,2-a]pyridine scaffold has been extensively investigated for its anticancer properties, often linked to the inhibition of key signaling pathways like the PI3K/AKT/mTOR pathway.[6] While a comprehensive SAR study focused solely on a series of 6-fluoro derivatives is not available in a single publication, data from various studies on broader imidazo[1,2-a]pyridine derivatives, including some with fluorine substitutions, provide valuable insights.

Key SAR Insights for Anticancer/PI3Kα Activity:

  • Substitution at the 3-position: A 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} substitution on a 2-methylimidazo[1,2-a]pyridine core was identified as a novel inhibitor of the p110α subunit of PI3K.[7]

  • Optimization of Substituents: Optimization of the substituents on this core scaffold led to a more than 300-fold increase in p110α inhibitory activity.[7]

  • Thiazole Derivatives: Further structural modification to a thiazole derivative maintained potent p110α inhibitory activity with high selectivity over other PI3K isoforms.[7]

  • Quinazoline Hybrids: A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives showed significant antiproliferative activity against various cancer cell lines, with the most potent compound exhibiting an IC50 value of 1.94 nM against PI3Kα.[6]

Table 2: PI3Kα Inhibitory and Anticancer Activity of Selected Imidazo[1,2-a]Pyridine Derivatives

Compound IDCore Structure ModificationTargetIC50 (µM)Reference
2a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl}-2-methylimidazo[1,2-a]pyridinePI3K p110α0.67[7]
2g Optimized derivative of 2aPI3K p110α0.0018[7]
12 Thiazole derivative of 2gPI3K p110α0.0028[7]
12 Thiazole derivative of 2gA375 cells0.14[7]
12 Thiazole derivative of 2gHeLa cells0.21[7]
13k 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivativePI3Kα0.00194[6]
35 2,6,8-substituted Imidazo[1,2-a]pyridinePI3Kα0.150[8]

III. Experimental Protocols

A. Urease Inhibition Assay

This protocol is based on the method described by Hussain et al. (2023) and others.[5][9][10][11]

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of Jack Bean Urease (1 unit/well) in phosphate buffer (50 mM, pH 7.4).

    • Prepare a urea solution (50 mM) in the same buffer.

    • The standard inhibitor used is thiourea.[5]

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the test compound solution to each well.

    • Add 10 µL of the urease enzyme solution to each well.

    • Mix the contents and pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of the urea solution to each well.

    • Continue the incubation at 37°C for another 15 minutes.

    • The amount of ammonia produced is determined using the Berthelot method, which involves a phenol-hypochlorite reaction that can be measured colorimetrically.[10]

  • Data Analysis:

    • The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

    • IC50 values are determined by plotting the percentage of inhibition against different concentrations of the test compounds.

B. PI3Kα (p110α/p85α) Kinase Assay

This protocol is a generalized procedure based on commercially available assay kits and published research.[12][13][14][15]

  • Preparation of Reagents:

    • Prepare a 1x Kinase Assay Buffer from a 5x stock.

    • Prepare the required concentration of ATP solution.

    • Dilute the PI3Kα enzyme to the desired concentration in the 1x Kinase Assay Buffer.

    • Prepare the lipid substrate (e.g., PI(4,5)P2).

  • Assay Procedure (Luminescent Assay):

    • In a 384-well plate, add the test inhibitor or vehicle.

    • Add a mixture of the diluted PI3Kα enzyme and the lipid substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a detection reagent (e.g., ADP-Glo™ Kinase Assay). This involves converting the ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • The inhibitory effect of the compounds is determined by the reduction in the luminescent signal.

    • IC50 values are calculated from dose-response curves.

IV. Visualizations

PI3K_AKT_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 6-Fluoro-Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition.

Urease_Inhibition_Workflow Start Start PrepareReagents Prepare Reagents: - Test Compound - Urease Enzyme - Urea Substrate Start->PrepareReagents IncubateCompound Pre-incubate Test Compound with Urease PrepareReagents->IncubateCompound AddSubstrate Add Urea Substrate IncubateCompound->AddSubstrate IncubateReaction Incubate Reaction Mixture AddSubstrate->IncubateReaction MeasureAmmonia Measure Ammonia (Berthelot Method) IncubateReaction->MeasureAmmonia Calculate Calculate % Inhibition and IC50 MeasureAmmonia->Calculate End End Calculate->End

Caption: Urease Inhibition Assay Workflow.

Synthesis_Logical_Flow Start Starting Materials: 2-Amino-5-fluoropyridine α-Halocarbonyl Reaction Cyclocondensation Reaction Start->Reaction Intermediate 6-Fluoro-imidazo[1,2-a]pyridine Core Reaction->Intermediate Modification Further Chemical Modifications (e.g., Suzuki Coupling, etc.) Intermediate->Modification FinalProduct Targeted 6-Fluoro-imidazo[1,2-a]pyridine Derivatives Modification->FinalProduct

Caption: General Synthesis Logical Relationship.

References

In Silico Modeling and Docking Studies of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the computational modeling and molecular docking studies of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine, a key intermediate in the development of potent antagonists for nuclear receptors. This document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering a detailed look into the methodologies, data, and workflows involved in the virtual assessment of this compound and its derivatives.

Introduction

Imidazo[1,2-a]pyridine derivatives are a significant class of nitrogen-bridged heterocyclic compounds with a wide spectrum of biological and pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The specific compound, this compound, serves as a crucial building block for the synthesis of more complex molecules, such as selective nuclear receptor modulators. In silico modeling and molecular docking studies play a pivotal role in understanding the structure-activity relationships (SAR) and optimizing the design of these derivatives for enhanced efficacy and selectivity.

This guide will focus on the computational analysis of 2-(4-Chlorophenyl)-6-fluoro-3-iodoimidazo[1,2-a]pyridine, an intermediate in the development of Pregnane X Receptor (PXR) antagonists.[3] We will explore its synthesis, in silico pharmacokinetic predictions, and molecular docking simulations to elucidate its binding mechanism with its biological target.

Synthesis and Characterization

The synthesis of this compound and its derivatives involves a multi-step process. The general workflow for the synthesis of the key intermediate, 2-(4-Chlorophenyl)-6-fluoro-3-iodoimidazo[1,2-a]pyridine, is outlined below.

General Synthetic Workflow

G cluster_synthesis Synthetic Pathway AminoPyridine Mono-fluorinated aminopyridine Imidazopyridine Fluorinated imidazopyridine intermediate AminoPyridine->Imidazopyridine EtOH, NaHCO3 Bromoacetophenone 2-bromo-1-(4-chlorophenyl)ethan-1-one Bromoacetophenone->Imidazopyridine Iodination Iodination with NIS in acetonitrile Imidazopyridine->Iodination FinalProduct 2-(4-Chlorophenyl)-6-fluoro-3-iodoimidazo[1,2-a]pyridine Iodination->FinalProduct

A high-level overview of the synthetic route.
Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-6-fluoro-3-iodoimidazo[1,2-a]pyridine[3]

  • Synthesis of Fluorinated Imidazopyridine Intermediate: Mono-fluorinated aminopyridine is reacted with 2-bromo-1-(4-chlorophenyl)ethan-1-one in ethanol (EtOH) in the presence of sodium hydrogen carbonate (NaHCO3) at an elevated temperature.

  • Iodination: The resulting fluorinated imidazopyridine intermediate is then subjected to iodination at position 3 using N-iodosuccinimide (NIS) in acetonitrile. This reaction typically forms a suspension, allowing for a straightforward work-up by filtration to isolate the desired product, 2-(4-Chlorophenyl)-6-fluoro-3-iodoimidazo[1,2-a]pyridine.

The structure of the synthesized compounds is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and mass spectrometry.[4][5][6]

In Silico Pharmacokinetic and Physicochemical Profiling

Prior to extensive in vitro and in vivo testing, computational methods are employed to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as the drug-likeness of the compounds. These predictions help in the early identification of potential liabilities and guide the optimization of lead candidates.

Computational Workflow for ADMET Prediction

G cluster_admet In Silico ADMET & Drug-Likeness Analysis Input Synthesized Compound Structure Physicochem Physicochemical Properties Calculation Input->Physicochem ADMET ADMET Prediction Input->ADMET DrugLikeness Drug-Likeness Evaluation (e.g., Lipinski's Rule of Five) Input->DrugLikeness Toxicity Toxicity Prediction Input->Toxicity Output Predicted Pharmacokinetic & Toxicity Profile Physicochem->Output ADMET->Output DrugLikeness->Output Toxicity->Output

A generalized workflow for in silico profiling.
Predicted Properties of a Derivative (MI891)

While specific data for the core this compound is not detailed, in silico analysis of a closely related derivative, MI891, suggests favorable pharmacokinetic properties, indicating its potential for further development as a lead compound.[3] Modeling for membrane permeability indicated that MI891 could passively transport across the plasma membrane.[3]

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein.

Target and Docking Protocol

The primary target for the derivative MI891, which is synthesized from the this compound intermediate, is the Pregnane X Receptor (PXR) Ligand Binding Domain (LBD).[3]

General Docking Protocol:

  • Protein Preparation: The crystal structure of the PXR LBD (e.g., PDB ID: 5X0R) is obtained from the Protein Data Bank. The structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.

  • Ligand Preparation: The 3D structure of the ligand is generated and optimized to its lowest energy conformation.

  • Grid Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to systematically search for the optimal binding pose of the ligand within the protein's active site.

  • Pose Analysis and Scoring: The resulting binding poses are ranked based on a scoring function that estimates the binding free energy. The top-ranked poses are then visually inspected to analyze the key molecular interactions.

Docking Results and Key Interactions

Docking studies of the derivative MI891 into the PXR LBD revealed a strong binding affinity.[3]

CompoundTargetBinding Free Energy (kcal/mol)
MI891PXR LBD-10.7

Table 1: Predicted binding free energy from molecular docking studies.[3]

The proposed binding mode of MI891 demonstrates several key interactions within the PXR active site:[3]

  • Hydrophobic Contacts: The molecule establishes hydrophobic interactions with a "leucine cage" composed of residues L206, L209, L239, and L240.

  • Pi-Mediated Interactions: The chlorine-phenyl group of the ligand engages in pi-stacking and other pi-mediated interactions with a "π-trap" pocket formed by residues F288, W299, and Y306.

These interactions are crucial for the high binding affinity and antagonistic activity of the compound.[3]

Signaling Pathway Interaction

G cluster_pathway PXR Antagonism by Imidazo[1,2-a]pyridine Derivative Ligand Imidazo[1,2-a]pyridine Derivative (e.g., MI891) PXR PXR LBD Ligand->PXR Binds to & Antagonizes GeneExpression Target Gene Expression PXR->GeneExpression Inhibition of Activation

Mechanism of action at the molecular level.

The docking studies support the role of imidazo[1,2-a]pyridine derivatives as PXR antagonists. By binding to the ligand-binding domain, they prevent the conformational changes required for receptor activation, thereby inhibiting the expression of target genes.

Conclusion

The in silico modeling and docking studies of this compound and its derivatives provide valuable insights into their potential as therapeutic agents. The computational workflows for synthesis, ADMET prediction, and molecular docking presented in this guide offer a framework for the rational design and optimization of novel imidazo[1,2-a]pyridine-based compounds. The detailed analysis of the binding interactions with the PXR LBD highlights the key structural features responsible for their antagonistic activity and paves the way for the development of more potent and selective modulators of nuclear receptors.

References

Literature review on the synthesis of functionalized imidazo[1,2-a]pyridines.

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif renowned for its prevalence in medicinal chemistry and materials science.[1][2][3] Its derivatives form the core structure of numerous commercial drugs, including Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent), showcasing a wide spectrum of biological activities such as anticancer, antiviral, anti-inflammatory, and antibacterial properties.[4][5][6] This broad utility has spurred the continuous development of novel and efficient synthetic methodologies to access and functionalize this important chemical entity.[7][8]

This technical guide provides a comprehensive literature review of key synthetic strategies for preparing functionalized imidazo[1,2-a]pyridines. It is intended for researchers, chemists, and professionals in drug development, offering a detailed overview of classical and modern methods, structured data for comparative analysis, detailed experimental protocols for key reactions, and visual diagrams of synthetic pathways.

Core Synthetic Strategies

The synthesis of the imidazo[1,2-a]pyridine core and its subsequent functionalization can be broadly categorized into several key strategies, ranging from classical condensations to modern C-H activation and photocatalysis.

Condensation Reactions

The most traditional and straightforward methods often involve the condensation of 2-aminopyridines with various carbonyl compounds.

  • With α-Halocarbonyl Compounds: A classic approach involves the initial alkylation of the endocyclic nitrogen of a 2-aminopyridine with an α-halogenated ketone (e.g., phenacyl bromide), followed by intramolecular condensation.[9] Recent advancements have focused on developing catalyst-free and environmentally friendly conditions for this reaction, for instance, by using DMF as a solvent at room temperature with a base like potassium carbonate.[9] A notable innovation is a solvent- and catalyst-free method where α-bromo/chloroketones react with 2-aminopyridines at 60°C.[10]

  • With Ketones and Aldehydes: Direct condensation with ketones, such as acetophenones, can be achieved through copper-catalyzed aerobic oxidative reactions.[11] These methods are often compatible with a wide range of functional groups.[11] Metal-free protocols have also been developed, utilizing iodine promotion or graphene oxide as a carbocatalyst.[12]

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are highly efficient for generating molecular diversity from simple starting materials in a single pot.[5] The Groebke–Blackburn–Bienaymé (GBB) three-component reaction (3CR) is the most prominent MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines.[13][14]

This reaction typically involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, catalyzed by either a Lewis or Brønsted acid (e.g., scandium triflate, ammonium chloride).[10][13][15] The GBB reaction is valued for its high atom economy, operational simplicity, and broad substrate scope.[5][15]

GBB_Reaction_Pathway General Pathway of the Groebke-Blackburn-Bienaymé Reaction cluster_reactants Reactants cluster_process Reaction Cascade 2-Aminopyridine 2-Aminopyridine Imine_Formation Imine Formation 2-Aminopyridine->Imine_Formation Aldehyde Aldehyde Aldehyde->Imine_Formation + H₂O Isocyanide Isocyanide Nitrile_Intermediate Nitrile Intermediate Imine_Formation->Nitrile_Intermediate + Isocyanide + Acid Catalyst Cyclization [4+1] Cycloaddition & Tautomerization Nitrile_Intermediate->Cyclization Product 3-Amino-Imidazo[1,2-a]pyridine Cyclization->Product

Table 1: Selected Examples of Multicomponent Synthesis of Imidazo[1,2-a]pyridines

Entry2-AminopyridineAldehydeIsocyanideCatalyst/ConditionsYield (%)Reference
12-aminopyridine4-Nitrobenzaldehydetert-butyl isocyanideI₂ (0.5 mol%), EtOH, rt93[16]
22-aminopyridine2-Azidobenzaldehydetert-butyl isocyanideNH₄Cl, MeOH, 60°C82[14]
32-aminopyridineBenzaldehydeTrimethylsilylcyanideSc(OTf)₃, MeOH, MWHigh[10]
42-aminopyridineBenzaldehydeTerminal AlkyneCuI, Toluene, refluxHigh[10][17]
5Isatin2-aminopyridinetert-butyl isocyanideSc(OTf)₃, MeOH, 60°C78[5]
Transition-Metal-Catalyzed Synthesis and C-H Functionalization

Transition metal catalysis has become an indispensable tool for both the synthesis and direct functionalization of the imidazo[1,2-a]pyridine ring.[1][7] These methods often provide access to derivatives that are difficult to obtain through classical means.

  • Copper Catalysis: Copper catalysts are widely used due to their low cost and versatile reactivity.[1] Copper-catalyzed protocols include three-component domino reactions of aldehydes, 2-aminopyridines, and terminal alkynes, as well as aerobic oxidative cyclizations.[17] A one-pot procedure using CuBr allows the synthesis from aminopyridines and nitroolefins with air as the oxidant.[18]

  • Palladium and Rhodium Catalysis: Palladium and rhodium catalysts are particularly powerful for direct C-H functionalization, enabling the regioselective introduction of various substituents.[8] The C3 position is the most nucleophilic and commonly functionalized site, but methods for functionalizing C2, C5, and other positions have also been developed.[6][7] For example, rhodium-catalyzed C-H activation can be used to create extended π-systems by coupling with alkynes.[8]

CH_Functionalization Key C-H Functionalization Strategies for Imidazo[1,2-a]pyridines cluster_C3 C3-Functionalization (Most Common) cluster_Other Other Positions Core Imidazo[1,2-a]pyridine Arylation Arylation Core->Arylation Pd, Rh, or Photoredox Catalysis Thiolation Thiolation Core->Thiolation Photoredox or Metal-Free Alkoxylation Alkoxylation Core->Alkoxylation Photoredox Catalysis Trifluoromethylation Trifluoromethylation Core->Trifluoromethylation Visible Light Amination Amination Core->Amination Oxidative Coupling C2_Func C2-Iodination Core->C2_Func I₂/CuI C5_Func C5-Arylation Core->C5_Func Pd-Catalyzed

Table 2: Selected Examples of C-H Functionalization of Imidazo[1,2-a]pyridines

EntrySubstrateReagent(s)Catalyst/ConditionsProductYield (%)Reference
12-phenyl-IP¹Diphenyl diselenideRu(bpy)₃(PF₆)₂, Blue LED, Air3-selenyl-IP92[19]
22-phenyl-IPMethanolRose Bengal, Green LED, Air3-methoxy-IP89[20]
32-phenyl-IPPerfluoroalkyl IodideVisible light, rt3-perfluoroalkyl-IPup to 99[4]
42-phenyl-IPNH₄SCNEosin Y, Visible light, Air3-thiocyanato-IP94[21]
5N-aryl enamineI₂/CuICs₂CO₃, Toluene, refluxImidazo[1,2-a]pyridine88[22]
62-amino pyridineAcetyleneI₂/CuI, O₂, 80°C2-iodo-IPGood[8]
¹IP = Imidazo[1,2-a]pyridine
Photoredox Catalysis

Visible-light-mediated synthesis has emerged as a powerful, energy-efficient, and green strategy for C-H functionalization.[4][23] Organic dyes like Eosin Y and Rose Bengal, or metal complexes (e.g., of Iridium and Ruthenium), can act as photoredox catalysts to initiate radical-based transformations under mild conditions.[4][19][21]

These methods have been successfully applied to a wide array of C3-functionalizations, including alkoxylation, thiocyanation, perfluoroalkylation, and selenylation.[4][19][20][21] A key advantage is the use of ambient air or mild chemical oxidants, avoiding the need for harsh reagents.[20]

Key Experimental Protocols

This section provides representative, detailed methodologies for some of the key synthetic transformations discussed.

Protocol 1: GBB Three-Component Synthesis of 3-Amino-Imidazo[1,2-a]pyridines[16]
  • Reaction: 2-aminopyridine + 4-Nitrobenzaldehyde + tert-butyl isocyanide

  • Procedure:

    • To a 100 mL round-bottom flask, add 4-nitrobenzaldehyde (1.5 g, 10 mmol), 2-aminopyridine (0.94 g, 10 mmol), tert-butyl isocyanide (1.2 g, 10 mmol), and ethanol (20 mL).

    • Add iodine (I₂) catalyst (0.5 mol%).

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). An orange-yellowish precipitate will form.

    • Upon completion, filter the precipitate, wash with excess ethanol, and dry under vacuum.

    • The collected product can be further purified by crystallization from ethanol to yield the pure compound (e.g., 3.5 g, 93% yield for the pyridine derivative).

Protocol 2: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins[18]
  • Reaction: 2-aminopyridine + β-nitrostyrene

  • Procedure:

    • To an oven-dried Schlenk tube, add 2-aminopyridine (0.5 mmol), CuBr (10 mol%), and a magnetic stir bar.

    • Evacuate and backfill the tube with air.

    • Add β-nitrostyrene (0.6 mmol) and DMF (2.0 mL) via syringe.

    • Stir the reaction mixture at 80°C.

    • After completion (monitored by TLC), cool the reaction mixture to room temperature.

    • Add water (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel to afford the desired 2-phenylimidazo[1,2-a]pyridine.

Protocol 3: Visible-Light Photoredox C3-Alkoxylation[20]
  • Reaction: 2-phenylimidazo[1,2-a]pyridine + Methanol

  • Procedure:

    • In a 10 mL oven-dried reaction tube, place 2-phenylimidazo[1,2-a]pyridine (0.2 mmol), Rose Bengal (2 mol%), and a magnetic stir bar.

    • Add methanol (2 equiv.) and acetonitrile (MeCN) as the solvent.

    • Seal the tube and place the reaction mixture approximately 5-10 cm from a green LED light source (e.g., 20 W).

    • Stir the reaction at room temperature under an ambient air atmosphere for the required time (e.g., 6 hours).

    • After completion, evaporate the solvent under reduced pressure.

    • Purify the crude product directly by column chromatography on silica gel (using a hexane-ethyl acetate eluent system) to yield the 3-methoxy-2-phenylimidazo[1,2-a]pyridine product.

Conclusion and Future Outlook

The synthesis of functionalized imidazo[1,2-a]pyridines has evolved significantly, moving from classical two-component condensations to highly efficient multicomponent reactions and site-selective C-H functionalizations.[2][7] Transition-metal catalysis, particularly with copper and palladium, remains a cornerstone for constructing and decorating this scaffold.[1][17]

The most recent advances are driven by the principles of green chemistry, with visible-light photoredox catalysis offering an environmentally benign and powerful platform for forging new C-C and C-heteroatom bonds under exceptionally mild conditions.[4][23] Future research will likely focus on expanding the scope of these green methodologies, developing catalytic asymmetric syntheses for chiral derivatives, and exploring novel functionalizations at less-reactive positions (C5-C8) to unlock new chemical space for drug discovery and materials science applications.[6][13]

References

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and Development of Imidazo[1,2-a]pyridine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core, a fused nitrogen-bridged heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a multitude of therapeutic agents across diverse disease areas, with several compounds reaching the market and clinical trials. This technical guide provides an in-depth overview of the discovery and development of imidazo[1,2-a]pyridine-based therapeutics, focusing on their anticancer, anti-inflammatory, and antitubercular activities. It details key compounds, their mechanisms of action, relevant signaling pathways, and the experimental protocols utilized in their evaluation.

A Versatile Core for Diverse Therapeutic Targets

The unique chemical properties of the imidazo[1,2-a]pyridine scaffold allow for substitutions at various positions, leading to a wide array of derivatives with distinct biological activities.[1] This structural flexibility has enabled the development of compounds that modulate the activity of various enzymes and signaling pathways implicated in disease. Marketed drugs containing this core include the hypnotic agent zolpidem, the anxiolytic alpidem, the cardiotonic olprinone, and the anti-ulcer agent zolimidine.[2][3]

Anticancer Activity: Targeting Key Oncogenic Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential as anticancer agents by targeting fundamental pathways involved in cancer cell proliferation, survival, and migration.[4]

Quantitative Analysis of Anticancer Activity

The cytotoxic effects of various imidazo[1,2-a]pyridine derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values for some of the lead compounds are summarized below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast)45[5][6]
IP-6HCC1937 (Breast)47.7[5][6]
IP-7HCC1937 (Breast)79.6[5][6]
Compound 6A375 (Melanoma)<12[7]
Compound 6WM115 (Melanoma)<12[7]
Compound 6HeLa (Cervical)9.7 - 44.6[7][8]
HB9A549 (Lung)50.56[9]
HB10HepG2 (Liver)51.52[9]
Key Signaling Pathways in Anticancer Activity

Several critical signaling pathways are modulated by anticancer imidazo[1,2-a]pyridines. The PI3K/Akt/mTOR and STAT3/NF-κB/iNOS/COX-2 pathways are prominent targets.

PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activate mTORC1 mTORC1 Akt->mTORC1 activate S6K p70S6K mTORC1->S6K activate fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Proliferation & Survival S6K->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K inhibit Imidazopyridine->Akt inhibit Imidazopyridine->mTORC1 inhibit

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by imidazo[1,2-a]pyridines.

STAT3_NFkB_Pathway STAT3/NF-κB Signaling Pathway in Inflammation and Cancer CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3 Dimer (active) STAT3->STAT3_dimer dimerizes Nucleus Nucleus STAT3_dimer->Nucleus translocates LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB->Nucleus translocates GeneExpression Gene Expression: iNOS, COX-2, Pro-inflammatory Cytokines Nucleus->GeneExpression promotes transcription Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->STAT3 inhibit Imidazopyridine->NFkB inhibit

Caption: STAT3/NF-κB pathway modulation by imidazo[1,2-a]pyridine derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of various diseases, including cancer. Imidazo[1,2-a]pyridine derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of pro-inflammatory cytokine production.[10]

Quantitative Analysis of Anti-inflammatory Activity

The inhibitory activity of imidazo[1,2-a]pyridine derivatives against COX enzymes and TNF-α production highlights their anti-inflammatory potential.

Compound/DerivativeTargetIC50 (µM)Selectivity Index (COX-1/COX-2)Reference
5eCOX-20.05-[11][12]
5fCOX-20.05-[11][12]
5jCOX-20.05-[11][12]
5iCOX-2-897.19[11][12]
6fCOX-20.07217[13]
5nCOX-20.07508.6
1aTNF-α0.62-
1bTNF-α0.34-
1iTNF-α0.21-
1jTNF-α0.31-

Antitubercular Activity: A New Front Against a Global Threat

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents. Imidazo[1,2-a]pyridines have shown remarkable potency against Mtb, with some compounds progressing to clinical trials.

Quantitative Analysis of Antitubercular Activity

The minimum inhibitory concentration (MIC) is a key parameter for assessing the efficacy of antitubercular agents.

Compound/DerivativeMtb StrainMIC (µM)Reference
Telacebec (Q203)MDR- and XDR-TBPotent activity-
Imidazo[1,2-a]pyridine amidesReplicating Mtb≤1-
Compounds 9, 12, 16, 17, 18Replicating Mtb≤0.006-
IP Inhibitors (1-4)M. tuberculosis0.03 - 5

Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation

The discovery and development of imidazo[1,2-a]pyridine-based therapeutic agents rely on a battery of standardized in vitro and in vivo assays to assess their biological activity and pharmacological properties.

Drug Discovery and Development Workflow

The journey from a hit compound to a potential drug candidate follows a structured workflow.

Drug_Discovery_Workflow Drug Discovery & Development Workflow for Imidazo[1,2-a]pyridines cluster_0 Discovery Phase cluster_1 Preclinical Development cluster_2 Clinical Development Synthesis Synthesis of Imidazo[1,2-a]pyridine Library HTS High-Throughput Screening (HTS) Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Assays (Cytotoxicity, etc.) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Xenograft, etc.) In_Vitro->In_Vivo ADMET ADMET Profiling In_Vivo->ADMET Phase_I Phase I Trials (Safety) ADMET->Phase_I Phase_II Phase II Trials (Efficacy) Phase_I->Phase_II Phase_III Phase III Trials (Large-scale Efficacy) Phase_II->Phase_III Approval Regulatory Approval Phase_III->Approval

Caption: A generalized workflow for the discovery and development of imidazo[1,2-a]pyridine therapeutics.

In Vitro Assays

MTT Assay for Cell Viability

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the imidazo[1,2-a]pyridine compound for a specified period (e.g., 48 hours).

    • Add MTT solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Clonogenic Survival Assay

This assay determines the ability of a single cell to form a colony after treatment with a cytotoxic agent.

  • Protocol:

    • Treat a known number of cells with the test compound for a specific duration.

    • Plate the treated cells at a low density in fresh medium.

    • Incubate the plates for 1-3 weeks to allow for colony formation.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the number of colonies containing at least 50 cells.

    • Calculate the surviving fraction for each treatment group relative to the untreated control.

Scratch Motility Assay (Wound Healing Assay)

This assay is used to evaluate the effect of a compound on cell migration.

  • Protocol:

    • Grow a confluent monolayer of cells in a culture plate.

    • Create a "scratch" or cell-free area in the monolayer using a sterile pipette tip.

    • Wash the cells to remove debris and add fresh medium containing the test compound.

    • Image the scratch at different time points (e.g., 0, 24, and 48 hours).

    • Measure the width of the scratch at each time point to quantify the rate of cell migration and wound closure.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect and quantify the expression of proteins involved in apoptosis.

  • Protocol:

    • Treat cells with the imidazo[1,2-a]pyridine compound to induce apoptosis.

    • Lyse the cells to extract total proteins.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspases, PARP, Bcl-2 family proteins).

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detect the protein bands using a chemiluminescent substrate and imaging system.

In Vivo Models

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model to assess the acute anti-inflammatory activity of a compound.

  • Protocol:

    • Administer the test compound to the animals (e.g., rats or mice) via an appropriate route (e.g., oral, intraperitoneal).

    • After a specific time, inject carrageenan into the sub-plantar region of the hind paw to induce inflammation and edema.

    • Measure the paw volume or thickness at various time points after carrageenan injection using a plethysmometer or calipers.

    • Compare the paw edema in the treated group to that of the vehicle-treated control group to determine the percentage of inhibition.

Xenograft Model for Anticancer Efficacy

This model is used to evaluate the in vivo antitumor activity of a compound.

  • Protocol:

    • Implant human cancer cells subcutaneously into immunodeficient mice.

    • Once the tumors reach a palpable size, randomize the mice into treatment and control groups.

    • Administer the imidazo[1,2-a]pyridine compound to the treatment group according to a predetermined schedule and dosage.

    • Measure the tumor volume regularly using calipers.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histopathology, biomarker analysis).

    • Compare the tumor growth in the treated group to the control group to assess the antitumor efficacy.[4]

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a highly successful platform for the discovery of novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a wide range of biological targets have led to the development of compounds with potent anticancer, anti-inflammatory, and antitubercular activities. The continued exploration of this privileged structure, coupled with advanced screening technologies and a deeper understanding of disease biology, holds immense promise for the future of drug discovery and the development of new medicines to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Iodoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 3-iodoimidazo[1,2-a]pyridines. This reaction is a powerful tool for the synthesis of 3-arylimidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. For 3-iodoimidazo[1,2-a]pyridines, this reaction enables the formation of a carbon-carbon bond at the 3-position, allowing for the introduction of a wide variety of aryl and heteroaryl substituents. The choice of catalyst, base, solvent, and reaction conditions can significantly influence the reaction's efficiency and yield. Optimized yields for the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines have been reported using strong bases in 1,2-dimethoxyethane (DME).[1]

Reaction Parameters and Optimization

Several factors influence the outcome of the Suzuki coupling reaction with 3-iodoimidazo[1,2-a]pyridines. The reactivity of the substrate is influenced by the nature of the substituent at the 2-position of the imidazo[1,2-a]pyridine ring.[1]

Catalysts: The most commonly employed catalyst for this transformation is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). Other palladium sources like Pd(OAc)₂ in combination with a phosphine ligand can also be effective.

Bases: A range of inorganic bases can be used, with the choice often depending on the specific substrate and desired reaction rate. Commonly used bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), and barium hydroxide (Ba(OH)₂). Stronger bases in DME have been shown to provide optimized yields and shorter reaction times.[1]

Solvents: The choice of solvent is critical. Aprotic polar solvents like 1,2-dimethoxyethane (DME) and tetrahydrofuran (THF) are frequently used.[2] Biphasic systems, such as toluene/water or dioxane/water, are also common.

Reaction Conditions: Reactions are typically run at elevated temperatures, often under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation of the catalyst. Microwave irradiation has emerged as a powerful technique to accelerate these reactions, often leading to significantly reduced reaction times and improved yields.

Comparative Data of Suzuki Coupling Protocols

The following table summarizes various reported conditions for the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines with different arylboronic acids.

EntryImidazo[1,2-a]pyridine Substituent (R)Boronic AcidCatalyst (mol%)BaseSolventTemp. (°C) & TimeYield (%)Reference
1HPhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2 eq)Toluene/H₂O75 °C, 48 h56(Gueiffier et al.)
2HPhenylboronic acidPd(PPh₃)₄ (5)NaOH (2 eq)DME75 °C, 2 h85(Gueiffier et al.)
3PhenylPhenylboronic acidPd(PPh₃)₄ (5)NaOH (2 eq)DME75 °C, 4 h71(Gueiffier et al.)
4MethylPhenylboronic acidPd(PPh₃)₄ (5)NaOH (2 eq)DME75 °C, 3 h75(Gueiffier et al.)
5Ethyl CarboxylatePhenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2 eq)DME75 °C, 1 h91(Gueiffier et al.)
6H2-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (2 eq)DME75 °C, 1 h88(Gueiffier et al.)
7H4-Methoxyphenylboronic acidPd(PPh₃)₄ (1)Cs₂CO₃ (1 eq)DMF130 °C, 40 min (MW)85-95 (general range for various bromides)(Lee et al.)

Experimental Protocols

General Protocol for Conventional Heating

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 3-Iodoimidazo[1,2-a]pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., Na₂CO₃, K₂CO₃, NaOH, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., DME, Toluene, Dioxane)

  • Degassed water (if using a biphasic system)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle/oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the 3-iodoimidazo[1,2-a]pyridine derivative, the arylboronic acid, and the base.

  • Evacuate the flask and backfill with an inert atmosphere (repeat 3 times).

  • Add the anhydrous solvent (and degassed water for biphasic systems) via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 75-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a biphasic system was used, separate the layers. If not, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-arylimidazo[1,2-a]pyridine.

General Protocol for Microwave-Assisted Suzuki Coupling

Materials:

  • 3-Iodoimidazo[1,2-a]pyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., Cs₂CO₃, K₂CO₃, 1.0-2.0 equiv)

  • Solvent (e.g., DMF, Dioxane/Water)

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • In a microwave vial, combine the 3-iodoimidazo[1,2-a]pyridine derivative, arylboronic acid, base, and palladium catalyst.

  • Add the solvent to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at the specified temperature (e.g., 130 °C) for the designated time (e.g., 10-40 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up the reaction as described in the conventional heating protocol (steps 7-9).

Workflow and Pathway Diagrams

The following diagrams illustrate the general workflow of the Suzuki coupling reaction and the catalytic cycle.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Reactants 3-Iodoimidazo[1,2-a]pyridine + Arylboronic Acid + Base Heating Conventional Heating or Microwave Irradiation Reactants->Heating Catalyst Palladium Catalyst Catalyst->Heating Solvent Solvent Solvent->Heating Extraction Extraction Heating->Extraction Purification Column Chromatography Extraction->Purification FinalProduct 3-Arylimidazo[1,2-a]pyridine Purification->FinalProduct Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)L-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal ArPdII R-Pd(II)L-Ar Transmetal->ArPdII RedElim Reductive Elimination ArPdII->RedElim RedElim->Pd0 Product R-Ar RedElim->Product Reactant1 R-I Reactant1->OxAdd Reactant2 Ar-B(OR)2 Reactant2->Transmetal Base Base Base->Transmetal

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Fluoro-3-iodoimidazo[1,2-a]pyridine is a versatile building block in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a privileged structure found in numerous biologically active compounds. The presence of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the iodine atom at the 3-position provides a reactive handle for various palladium-catalyzed cross-coupling reactions. This document provides detailed application notes and protocols for the use of this compound in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.

General Considerations for Palladium-Catalyzed Cross-Coupling Reactions

  • Inert Atmosphere: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst deactivation and unwanted side reactions. This is typically achieved using standard Schlenk line techniques or a glovebox.

  • Anhydrous Solvents: The use of anhydrous solvents is crucial for the success of many cross-coupling reactions, as water can lead to catalyst decomposition and competing hydrolysis of reagents.

  • Palladium Catalyst: The choice of palladium source and ligand is critical and often substrate-dependent. Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. A wide variety of phosphine and N-heterocyclic carbene (NHC) ligands are available to tune the reactivity and stability of the catalyst.

  • Base: The base plays a crucial role in the catalytic cycle, often participating in the transmetalation step (in Suzuki and Sonogashira reactions) or regenerating the active catalyst (in the Heck reaction). The choice of base depends on the specific reaction and the nature of the coupling partners.

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 3-position.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A mixture of this compound (1.0 equiv.), the corresponding boronic acid or boronic acid pinacol ester (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.) is taken in a Schlenk flask. The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times. A degassed solvent system (e.g., 1,4-dioxane/water, DME, or toluene) is then added. The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed, as monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of similar 3-iodoimidazo[1,2-a]pyridine substrates. These conditions can serve as a starting point for the optimization of reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃ (2)DME801285-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃ (2)1,4-Dioxane100880-90
33-Thienylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄ (3)Toluene1101675-85
44-Vinylphenylboronic acidPd₂(dba)₃/XPhos (2/4)K₂CO₃ (2)Toluene/H₂O1001270-80

Note: Yields are based on published data for analogous 3-iodoimidazo[1,2-a]pyridine derivatives and may vary for this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents This compound Boronic Acid/Ester Pd Catalyst, Base Solvent Degassed Solvent Reagents->Solvent Combine under inert atmosphere Heating Heating (80-110 °C) Solvent->Heating Monitoring Monitoring (TLC/LC-MS) Heating->Monitoring Extraction Extraction Monitoring->Extraction Reaction Complete Purification Column Chromatography Extraction->Purification Product 3-Aryl-6-fluoro- imidazo[1,2-a]pyridine Purification->Product

Suzuki-Miyaura Coupling Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is highly valuable for introducing alkynyl moieties into the imidazo[1,2-a]pyridine core, which can serve as versatile handles for further transformations or as key structural elements in biologically active molecules.[1]

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable anhydrous and deoxygenated solvent (e.g., THF, DMF, or toluene) in a Schlenk tube are added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).[1] The reaction mixture is stirred at room temperature or heated (typically 40-80 °C) under an inert atmosphere until the reaction is complete, as indicated by TLC or LC-MS. The reaction mixture is then cooled, diluted with an organic solvent, and filtered through a pad of celite to remove the catalyst. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Data Presentation: Representative Sonogashira Coupling Reactions

The following table presents typical reaction conditions and yields for the Sonogashira coupling of similar iodo-heterocyclic compounds. These can be adapted for this compound.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (3)CuI (5)Et₃N (2)THFRT680-90
21-HexynePdCl₂(PPh₃)₂ (2)CuI (5)DIPEA (2.5)DMF601275-85
3TrimethylsilylacetylenePd(OAc)₂/PPh₃ (2/4)CuI (10)Et₃N (3)Toluene80870-80
4Propargyl alcoholPd(PPh₃)₄ (5)CuI (10)Et₃N (2)DMFRT2465-75

Note: Yields are based on published data for analogous iodo-heterocycles and may vary for this compound.

Sonogashira_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-I(L₂) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation Cu_acetylide Cu(I)-acetylide Cu_acetylide->Transmetalation Pd_alkynyl Ar-Pd(II)-alkynyl(L₂) Transmetalation->Pd_alkynyl RedElim Reductive Elimination Pd_alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Coupled Product RedElim->Product Aryl_iodide This compound Aryl_iodide->OxAdd Alkyne Terminal Alkyne Alkyne->Cu_acetylide + Cu(I), Base Base Base CuI Cu(I)

Sonogashira Coupling Catalytic Cycle

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] This reaction can be used to introduce vinyl groups at the 3-position of this compound.

Experimental Protocol: General Procedure for Heck Coupling

In a sealed tube, this compound (1.0 equiv.), an alkene (1.5-2.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 4-10 mol%), and a base (e.g., Et₃N, K₂CO₃, or NaOAc, 2.0-3.0 equiv.) are combined in a suitable solvent (e.g., DMF, NMP, or DMA). The tube is sealed, and the mixture is heated to a high temperature (typically 100-140 °C) for several hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The product is then purified by column chromatography.

Data Presentation: Representative Heck Coupling Reactions

The following table provides representative conditions for the Heck coupling of iodoarenes with various alkenes.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1201270-80
2n-Butyl acrylatePd(OAc)₂ (3)P(o-tol)₃ (6)NaOAc (2)NMP1402465-75
3AcrylonitrilePd₂(dba)₃ (2)P(t-Bu)₃ (4)K₂CO₃ (2.5)DMA1301660-70
41-OctenePd(OAc)₂ (5)noneEt₃N (3)DMF1004850-60

Note: Yields are based on published data for analogous iodoarenes and may vary for this compound.

Heck_Workflow Start Combine Reactants: This compound, Alkene, Pd Catalyst, Ligand, Base Seal Seal Reaction Vessel Start->Seal Heat Heat to 100-140 °C Seal->Heat Cool Cool to Room Temperature Heat->Cool Workup Aqueous Workup and Extraction Cool->Workup Purify Column Chromatography Workup->Purify Product 3-Vinyl-6-fluoro- imidazo[1,2-a]pyridine Purify->Product

Heck Coupling Experimental Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine.[3] This reaction allows for the synthesis of 3-amino-imidazo[1,2-a]pyridine derivatives, which are important pharmacophores.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

A Schlenk tube is charged with this compound (1.0 equiv.), an amine (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, or a biarylphosphine ligand, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, or Cs₂CO₃, 1.5-2.5 equiv.). The tube is evacuated and backfilled with an inert gas. An anhydrous, deoxygenated solvent (e.g., toluene or 1,4-dioxane) is added, and the reaction mixture is heated (typically 80-120 °C) until the starting material is consumed. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

The following table summarizes typical conditions for the Buchwald-Hartwig amination of iodoarenes.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.5)Toluene1001280-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (2)1,4-Dioxane1101875-85
3BenzylaminePd₂(dba)₃ (1)RuPhos (2)K₃PO₄ (2)Toluene1002470-80
4N-MethylanilinePd(OAc)₂ (3)DavePhos (6)NaOt-Bu (2)1,4-Dioxane1201665-75

Note: Yields are based on published data for analogous iodoarenes and may vary for this compound.

Buchwald_Hartwig_Pathway Start This compound + Amine Pd(0) Catalyst + Ligand + Base Ox_Add Oxidative Addition Start:f1->Ox_Add Start:f0->Ox_Add Amine_Coord Amine Coordination & Deprotonation Ox_Add->Amine_Coord Red_Elim Reductive Elimination Amine_Coord->Red_Elim Product 3-Amino-6-fluoro- imidazo[1,2-a]pyridine Red_Elim->Product Catalyst_Regen Catalyst Regeneration Red_Elim->Catalyst_Regen Catalyst_Regen->Start:f1

Buchwald-Hartwig Amination Signaling Pathway

References

Application Notes and Protocols: 6-Fluoro-3-iodoimidazo[1,2-a]pyridine as a Versatile Building Block for PET Imaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2][3] Its favorable physicochemical properties, including its ability to cross the blood-brain barrier, have made it an attractive core structure for the development of central nervous system (CNS) agents and oncology therapeutics. In the realm of molecular imaging, derivatives of imidazo[1,2-a]pyridine have emerged as promising positron emission tomography (PET) tracers for visualizing and quantifying various biological targets in vivo.

The specific building block, 6-fluoro-3-iodoimidazo[1,2-a]pyridine, offers a unique combination of functionalities that make it an exceptionally valuable precursor for the synthesis of PET imaging agents. The fluorine atom at the 6-position allows for substitution with the positron-emitting isotope fluorine-18 ([¹⁸F]), one of the most widely used radionuclides in PET due to its near-ideal half-life (109.7 minutes) and low positron energy.[4] The iodine atom at the 3-position provides a handle for radioiodination with iodine isotopes (e.g., ¹²³I for SPECT, ¹²⁴I for PET) or for introducing other functionalities through cross-coupling reactions to modulate the pharmacological properties of the final tracer. This document provides detailed application notes and protocols for the utilization of this compound in the development of novel PET imaging agents.

Key Applications

The versatility of the this compound scaffold allows for its application in developing PET tracers for a range of biological targets, including:

  • Neurodegenerative Diseases: Derivatives of imidazo[1,2-a]pyridine, such as the "IMPY" series of compounds, have shown high affinity for β-amyloid plaques, a key pathological hallmark of Alzheimer's disease.[5] PET tracers developed from this scaffold can be used for the early diagnosis of Alzheimer's disease and for monitoring the efficacy of anti-amyloid therapies.

  • Oncology: The PI3K/mTOR signaling pathway is frequently dysregulated in various cancers, making it a critical target for cancer therapy.[6] Imidazo[1,2-a]pyridine-based inhibitors of the PI3K/mTOR pathway have been developed, and their radiolabeled analogues can be used to assess target engagement and predict therapeutic response.[6][7]

  • Neuroinflammation: The peripheral benzodiazepine receptor (PBR), now known as the translocator protein (TSPO), is upregulated in activated microglia and astrocytes, making it a valuable biomarker for neuroinflammation. Imidazo[1,2-a]pyridine derivatives have been explored as high-affinity ligands for TSPO.[8]

Data Presentation: Quantitative Analysis of Imidazo[1,2-a]pyridine-Based PET Tracers

The following tables summarize key quantitative data for PET tracers derived from the imidazo[1,2-a]pyridine scaffold, providing a comparative overview of their radiochemical and biological properties.

Table 1: Radiosynthesis Parameters of Imidazo[1,2-a]pyridine-Based PET Tracers

Tracer IDRadiolabeling MethodPrecursor Amount (mg)Radiochemical Yield (RCY, decay-corrected)Specific Activity (GBq/µmol)Synthesis Time (min)Reference
[¹⁸F]FEM-IMPY¹⁸F-FluoroethylationNot Specified26-51%Not SpecifiedNot Specified[5]
[¹⁸F]FPM-IMPY¹⁸F-FluoropropylationNot Specified26-51%Not SpecifiedNot Specified[5]
[¹¹C]PI3K/mTOR Inhibitor¹¹C-MethylationNot Specified40-50%Not SpecifiedNot Specified[6][7]
[¹⁸F]PBR102¹⁸F-FluoroethoxylationNot Specified50-85%Not SpecifiedNot Specified[8]
[¹⁸F]PBR111¹⁸F-FluoropropoxylationNot Specified50-85%Not SpecifiedNot Specified[8]

Table 2: In Vivo Performance of Imidazo[1,2-a]pyridine-Based PET Tracers in Preclinical Models

Tracer IDAnimal ModelTargetBrain Uptake (%ID/g at peak)Target-to-Background RatioKey FindingsReference
[¹⁸F]FEM-IMPYNormal Mouseβ-amyloid6.4% at 1.2 minNot SpecifiedHigh initial brain uptake, similar to [¹²⁵I]IMPY. Biphasic washout with residual activity.[5]
[¹⁸F]FPM-IMPYNormal Mouseβ-amyloid5.7% at 0.8 minNot SpecifiedHigh initial brain uptake. Biphasic washout.[5]
[¹²⁵I]IMPYNormal Mouseβ-amyloid7.2% at 2-5 min~3.3 (Tg vs. control at 4h)High brain uptake and fast clearance.[5]
[¹⁸F]PBR111RatPBR/TSPOOlfactory bulb uptake inhibited by PK11195Not SpecifiedDemonstrates specific binding to PBRs in the brain.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the this compound building block.

Protocol 1: Synthesis of a Precursor for Radiolabeling

This protocol describes a general method for the synthesis of an N-desmethyl precursor of an imidazo[1,2-a]pyridine derivative, which can then be radiolabeled with [¹¹C]CH₃OTf.

Diagram: Synthesis of N-desmethyl Precursor

G A 6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carbohydrazide B Intermediate Compound A->B Reaction with CS₂/KOH, then CH₃I C N-Boc-piperazine derivative B->C Coupling Reaction D Final Precursor (N-desmethyl) C->D Boc Deprotection with TFA

Caption: Synthetic scheme for an N-desmethyl precursor.

Materials:

  • 6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carbohydrazide

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Methyl iodide (CH₃I)

  • Appropriate coupling reagents

  • N-Boc-piperazine derivative

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Synthesis of the Oxadiazole Intermediate: To a solution of 6-bromo-2-phenylimidazo[1,2-a]pyridine-3-carbohydrazide in a suitable solvent, add KOH and CS₂. Stir the reaction mixture at room temperature. After the reaction is complete, add methyl iodide and continue stirring. Isolate the intermediate compound after purification.

  • Coupling Reaction: Couple the oxadiazole intermediate with an appropriate N-Boc-piperazine derivative using standard coupling conditions. Purify the resulting product by column chromatography.

  • Boc Deprotection: Dissolve the Boc-protected compound in dichloromethane. Add trifluoroacetic acid dropwise at room temperature and stir for 12 hours. Remove the solvent under reduced pressure. Adjust the pH of the resulting solution to 7-8 with 3 N NaOH and extract the final N-desmethyl precursor.[7]

Protocol 2: [¹¹C]-Methylation for PET Tracer Synthesis

This protocol outlines a general procedure for the radiolabeling of an N-desmethyl precursor with [¹¹C]methyl triflate.

Diagram: [¹¹C]-Methylation Workflow

G A [¹¹C]CO₂ from Cyclotron B [¹¹C]CH₃I Synthesis A->B Gas-phase iodination C [¹¹C]CH₃OTf Synthesis B->C Conversion with AgOTf column E Radiolabeling Reaction C->E D N-desmethyl Precursor D->E F HPLC Purification E->F Purification of [¹¹C]-labeled product G Formulation F->G Solid-Phase Extraction

Caption: Workflow for [¹¹C]-methylation.

Materials:

  • N-desmethyl precursor of the imidazo[1,2-a]pyridine derivative

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf) produced from cyclotron-generated [¹¹C]CO₂

  • Acetonitrile (CH₃CN)

  • Base (e.g., NaOH)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Solid-Phase Extraction (SPE) cartridges for formulation

Procedure:

  • Preparation of [¹¹C]CH₃OTf: Produce [¹¹C]CO₂ via the ¹⁴N(p,α)¹¹C nuclear reaction in a cyclotron. Convert [¹¹C]CO₂ to [¹¹C]CH₃I, which is then passed through a silver triflate column to yield [¹¹C]CH₃OTf.

  • Radiolabeling: Dissolve the N-desmethyl precursor in acetonitrile. Add the [¹¹C]CH₃OTf and a suitable base (e.g., 2 N NaOH). Heat the reaction mixture (e.g., at 80°C).[6]

  • Purification: Purify the crude reaction mixture using semi-preparative HPLC to isolate the desired [¹¹C]-labeled product.

  • Formulation: Formulate the purified product using a solid-phase extraction cartridge to remove the HPLC solvent and provide the final tracer in a physiologically compatible solution.

Protocol 3: Radioiodination using the Iodogen Method

This protocol describes a general and efficient method for the radioiodination of an imidazo[1,2-a]pyridine precursor.

G A Iodogen-coated tube D Reaction Mixture A->D B Precursor Solution B->D C Na[¹²⁵I] Solution C->D E Purification D->E Incubation F Final Product E->F C18 SPE Cartridge

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, which in turn activates phosphoinositide 3-kinase (PI3K). [9]PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to form phosphatidylinositol (3,4,5)-trisphosphate (PIP3). [9]PIP3 acts as a second messenger to recruit and activate Akt (also known as protein kinase B). Activated Akt then phosphorylates and activates a number of downstream targets, including the mammalian target of rapamycin complex 1 (mTORC1). [8]mTORC1 is a master regulator of cell growth, proliferation, and survival. [10]The tumor suppressor phosphatase and tensin homolog (PTEN) negatively regulates this pathway by dephosphorylating PIP3 back to PIP2. [9]PET tracers targeting components of this pathway, developed from building blocks like this compound, can provide a non-invasive readout of pathway activity in tumors.

References

Application Notes and Protocols: Scale-up Synthesis of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridine derivatives are a significant class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This document provides detailed application notes and scalable protocols for the synthesis of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine, a key intermediate for the development of novel therapeutics. The protocols described herein are designed for adaptability to large-scale production, addressing critical parameters for process optimization and control.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several commercially available drugs with applications as anxiolytics, hypnotics, and anti-ulcer agents.[1][2] The introduction of fluorine and iodine atoms into this scaffold can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules, enhancing their metabolic stability, bioavailability, and binding affinity to biological targets.[3] Specifically, this compound serves as a versatile building block for the synthesis of potent inhibitors of various enzymes and receptors, including those involved in cancer and neurological disorders.[4][5]

Applications in Drug Discovery

Derivatives of this compound have shown promise in several therapeutic areas:

  • Oncology: These compounds have been investigated as inhibitors of the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[4] By targeting this pathway, they can potentially inhibit tumor growth and proliferation.

  • Neuroscience: The imidazo[1,2-a]pyridine core is known to interact with GABAa receptors, and fluorinated derivatives are being explored for the development of novel antipsychotic agents.[3]

  • Infectious Diseases: The structural motif is present in compounds with potential anti-HIV activity, targeting the CXCR4 receptor.[1][2]

  • Inflammatory Diseases: Certain derivatives have demonstrated anti-inflammatory properties.[3]

Synthetic Workflow and Strategy

The scale-up synthesis of this compound can be efficiently achieved through a two-step process. The general strategy involves the initial synthesis of the 6-fluoroimidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C-3 position.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine cluster_1 Step 2: Iodination A 2-Amino-5-fluoropyridine C Reaction Vessel 1 (Condensation/Cyclization) A->C Charge B α-Bromoacetaldehyde solution B->C Charge D 6-Fluoroimidazo[1,2-a]pyridine C->D Isolation & Purification E 6-Fluoroimidazo[1,2-a]pyridine G Reaction Vessel 2 (Ultrasound-assisted Iodination) E->G Charge F Iodinating Agent (e.g., I2/TBHP) F->G Charge H This compound G->H Work-up & Crystallization

Caption: Overall synthetic workflow for the scale-up production of this compound.

Experimental Protocols

Step 1: Scale-up Synthesis of 6-Fluoroimidazo[1,2-a]pyridine

This protocol is adapted from established methods for the synthesis of imidazo[1,2-a]pyridines via condensation of 2-aminopyridines with α-halocarbonyl compounds.

Materials and Equipment:

  • 2-Amino-5-fluoropyridine

  • α-Bromoacetaldehyde dimethyl acetal

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Water

  • Large-scale reaction vessel with overhead stirrer, reflux condenser, and temperature control

  • Filtration apparatus

  • Drying oven

Procedure:

  • Preparation of α-Bromoacetaldehyde Solution: In a separate vessel, carefully hydrolyze α-bromoacetaldehyde dimethyl acetal with dilute hydrochloric acid to generate the aqueous α-bromoacetaldehyde solution. Caution: α-Bromoacetaldehyde is lachrymatory and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: Charge the reaction vessel with 2-amino-5-fluoropyridine and ethanol.

  • Condensation and Cyclization: Slowly add the prepared α-bromoacetaldehyde solution to the reaction mixture at room temperature. After the addition is complete, heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Isolation: The product will precipitate out of the solution. Collect the solid by filtration and wash with cold water.

  • Purification and Drying: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity. Dry the purified 6-fluoroimidazo[1,2-a]pyridine in a vacuum oven.

Step 2: Scale-up Iodination of 6-Fluoroimidazo[1,2-a]pyridine

This protocol utilizes an efficient and environmentally friendly ultrasound-assisted iodination method.[6]

Materials and Equipment:

  • 6-Fluoroimidazo[1,2-a]pyridine

  • Iodine (I₂)

  • tert-Butyl hydroperoxide (TBHP, 70% in water)

  • Ethanol

  • Sodium thiosulfate (Na₂S₂O₃)

  • Large-scale reaction vessel equipped with a high-power ultrasonic probe or bath

  • Filtration apparatus

  • Drying oven

Procedure:

  • Reaction Setup: Charge the reaction vessel with 6-fluoroimidazo[1,2-a]pyridine, iodine, and ethanol.

  • Ultrasonic-Assisted Iodination: Immerse the ultrasonic probe into the reaction mixture (or place the vessel in an ultrasonic bath). Begin sonication and slowly add tert-butyl hydroperoxide to the mixture. The reaction is typically exothermic; maintain the temperature below 40 °C. Continue sonication for 1-2 hours, monitoring the reaction by TLC or HPLC until the starting material is consumed.[6]

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Isolation: The product will precipitate. Collect the solid by filtration and wash thoroughly with water.

  • Purification and Drying: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol. Dry the final product under vacuum.

Data Presentation

ParameterStep 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridineStep 2: Iodination of 6-Fluoroimidazo[1,2-a]pyridine
Starting Material 2-Amino-5-fluoropyridine6-Fluoroimidazo[1,2-a]pyridine
Key Reagents α-Bromoacetaldehyde, NaHCO₃I₂, TBHP
Solvent EthanolEthanol
Reaction Time 4-6 hours1-2 hours
Temperature Reflux (~78-80 °C)< 40 °C (with sonication)
Typical Yield 85-95%80-90%
Purity (by HPLC) >98%>99%
Purification Method RecrystallizationRecrystallization

Potential Signaling Pathway Involvement

The derivatives of this compound can potentially modulate key signaling pathways implicated in various diseases. The following diagram illustrates a simplified representation of the Wnt/β-catenin signaling pathway, a potential target for anticancer derivatives.

Wnt_Pathway cluster_Wnt_Off Wnt OFF State cluster_Wnt_On Wnt ON State cluster_Drug_Action Potential Drug Action Destruction_Complex Destruction Complex (APC, Axin, GSK3β, CK1) Beta_Catenin_Off β-catenin Destruction_Complex->Beta_Catenin_Off Phosphorylation Proteasome Proteasome Beta_Catenin_Off->Proteasome Ubiquitination & Degradation Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Activation Dishevelled->Destruction_Complex Inhibition Beta_Catenin_On β-catenin (stabilized) Nucleus Nucleus Beta_Catenin_On->Nucleus Translocation TCF_LEF TCF/LEF Beta_Catenin_On->TCF_LEF Binds to Target_Genes Target Gene Expression (e.g., c-myc, cyclin D1) TCF_LEF->Target_Genes Activates Transcription Drug Imidazo[1,2-a]pyridine Derivative Drug->Beta_Catenin_On Inhibits Stabilization/ Nuclear Translocation?

Caption: Simplified Wnt/β-catenin signaling pathway and a potential point of intervention for imidazo[1,2-a]pyridine derivatives.

Conclusion

The synthetic protocols detailed in this document provide a robust and scalable method for the production of this compound. The application notes highlight the therapeutic potential of its derivatives, making this a valuable resource for researchers and professionals in the field of drug discovery and development. The provided data and diagrams offer a clear and concise overview for practical implementation and further investigation.

References

Application Notes and Protocols for the One-Pot Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in compounds with a broad spectrum of biological activities.[1][2][3][4] This core structure is present in several marketed drugs, including Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent).[1][2][4] Derivatives of imidazo[1,2-a]pyridine have demonstrated potential as antibacterial, antiviral, anti-inflammatory, and antitumor agents.[1][2][3] The significant therapeutic potential of this scaffold has driven the development of efficient and versatile synthetic methodologies.[3][5]

One-pot multicomponent reactions (MCRs) have emerged as a powerful tool for the synthesis of complex molecules like substituted imidazo[1,2-a]pyridines from simple and readily available starting materials.[1][2][6] These reactions offer several advantages, including high atom economy, operational simplicity, and the ability to generate diverse libraries of compounds in a time-efficient manner.[6] This document provides detailed protocols for two prominent one-pot synthetic strategies for preparing substituted imidazo[1,2-a]pyridines: a three-component reaction involving an aminopyridine, an aldehyde, and an isocyanide (Groebke-Blackburn-Bienaymé reaction), and a copper-catalyzed one-pot synthesis from aminopyridines and nitroolefins.

Experimental Protocols

Protocol 1: Three-Component Synthesis via Groebke-Blackburn-Bienaymé Reaction

This protocol describes a one-pot, three-component reaction for the synthesis of tetracyclic fused imidazo[1,2-a]pyridines utilizing 2-aminopyridines, isatins (as the aldehyde component), and isocyanides.[1][2]

Materials:

  • 2-Aminopyridine derivatives

  • Isatin derivatives

  • Isocyanide derivatives (e.g., tert-butyl isocyanide, cyclohexyl isocyanide)

  • n-Butanol (n-BuOH)

  • Perchloric acid (HClO₄)

  • Ethanol (for washing)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • To a solution of isatin (1.0 mmol), 2-aminopyridine (1.35 mmol), and isocyanide (1.35 mmol) in 4 mL of n-butyl alcohol in a round-bottom flask, add perchloric acid (1.0 mmol).[2]

  • Stir the reaction mixture at reflux temperature for 8 hours.[2]

  • After 8 hours, allow the reaction mixture to cool to room temperature.

  • A precipitate will form. Collect the solid product by filtration.

  • Rinse the collected precipitate with ethanol and dry to afford the target tetracyclic fused imidazo[1,2-a]pyridine.[2]

Visualizing the Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Reactants Combine: - Isatin (1.0 mmol) - 2-Aminopyridine (1.35 mmol) - Isocyanide (1.35 mmol) - n-Butanol (4 mL) Catalyst Add HClO4 (1.0 mmol) Reactants->Catalyst Reflux Stir at reflux for 8 hours Catalyst->Reflux Cooling Cool to room temperature Reflux->Cooling Precipitation Precipitate forms Cooling->Precipitation Filtration Filter the solid Precipitation->Filtration Washing Wash with Ethanol Filtration->Washing Drying Dry the product Washing->Drying Product Final Product Drying->Product

Caption: Experimental workflow for the three-component synthesis.

Protocol 2: Copper-Catalyzed One-Pot Synthesis from Aminopyridines and Nitroolefins

This protocol outlines a copper(I)-catalyzed one-pot procedure for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins, using air as the oxidant.[7]

Materials:

  • 2-Aminopyridine derivatives

  • Nitroolefin derivatives

  • Copper(I) bromide (CuBr)

  • N,N-Dimethylformamide (DMF)

Equipment:

  • Reaction tube (e.g., Schlenk tube)

  • Magnetic stirrer and stir bar

  • Oil bath

  • Standard laboratory glassware for work-up

Procedure:

  • To a reaction tube, add 2-aminopyridine (0.5 mmol), nitroolefin (0.6 mmol), and CuBr (0.025 mmol, 5 mol%).

  • Add DMF (2 mL) to the reaction tube.

  • Stir the reaction mixture in an oil bath at 80 °C under an air atmosphere for the time indicated by TLC monitoring (typically 10-15 hours).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.

Visualizing the Workflow:

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Reactants Combine: - 2-Aminopyridine (0.5 mmol) - Nitroolefin (0.6 mmol) - CuBr (5 mol%) - DMF (2 mL) Heating Stir at 80 °C under air Reactants->Heating Quenching Add water Heating->Quenching Extraction Extract with ethyl acetate Quenching->Extraction Washing Wash with brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Purification Column chromatography Drying->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the copper-catalyzed synthesis.

Data Presentation

The following tables summarize the yields of substituted imidazo[1,2-a]pyridines obtained using the described protocols with various substrates.

Table 1: Yields for the Three-Component Synthesis of Tetracyclic Fused Imidazo[1,2-a]pyridines [2]

Entry2-AminopyridineIsatinIsocyanideProductYield (%)
12-AminopyridineIsatintert-Butyl isocyanide1a55
22-Amino-5-methylpyridineIsatintert-Butyl isocyanide1b52
32-Amino-5-chloropyridineIsatintert-Butyl isocyanide1c48
42-Aminopyridine5-Chloroisatintert-Butyl isocyanide1d50
52-Aminopyridine5-Bromoisatintert-Butyl isocyanide1e45
62-Aminopyridine5-Nitroisatintert-Butyl isocyanide1f35
72-AminopyridineIsatinCyclohexyl isocyanide1n53
82-Amino-5-methylpyridineIsatinCyclohexyl isocyanide1o50
92-Amino-5-chloropyridineIsatinCyclohexyl isocyanide1p45
102-Aminopyridine5-ChloroisatinCyclohexyl isocyanide1q48

Table 2: Yields for the Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines [7]

Entry2-AminopyridineNitroolefinProductYield (%)
12-Aminopyridineβ-Nitrostyrene3a90
22-Amino-5-methylpyridineβ-Nitrostyrene3b92
32-Amino-4-methylpyridineβ-Nitrostyrene3c85
42-Amino-5-chloropyridineβ-Nitrostyrene3d75
52-Aminopyridine4-Methyl-β-nitrostyrene3e88
62-Aminopyridine4-Methoxy-β-nitrostyrene3f95
72-Aminopyridine4-Chloro-β-nitrostyrene3g80
82-Aminopyridine4-Nitro-β-nitrostyrene3h65
92-Aminopyridine1-Nitro-2-phenylethene3i78
102-Aminopyridine(E)-1-nitro-2-(thiophen-2-yl)ethene3j72

Signaling Pathway and Mechanism

The Groebke-Blackburn-Bienaymé reaction proceeds through a proposed mechanism involving the formation of a protonated imine species from the 2-aminopyridine and the aldehyde (isatin in Protocol 1).[1][2] This is followed by a [4+1] cycloaddition with the isocyanide to generate a spiro intermediate.[1][2] A subsequent retro-aza-ene reaction via a[1][8]-hydride shift leads to the aromatic imidazo[1,2-a]pyridine.[1][2]

G Start 2-Aminopyridine + Aldehyde Imine Protonated Imine Formation Start->Imine Cycloaddition [4+1] Cycloaddition with Isocyanide Imine->Cycloaddition Spiro Spiro Intermediate Cycloaddition->Spiro RetroAzaEne Retro-Aza-Ene Reaction Spiro->RetroAzaEne FinalProduct Substituted Imidazo[1,2-a]pyridine RetroAzaEne->FinalProduct

Caption: Proposed mechanism for the Groebke-Blackburn-Bienaymé reaction.

References

Green chemistry approaches to the synthesis of imidazo[1,2-a]pyridines.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Imidazo[1,2-a]pyridines are a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals used to treat a wide range of conditions, from insomnia (Zolpidem) to peptic ulcers (Zolimidine).[1][2] Traditional synthetic routes to these valuable scaffolds often rely on harsh reagents, toxic solvents, and energy-intensive conditions, posing significant environmental and safety concerns.[3][4] In response, the principles of green chemistry are being increasingly applied to develop sustainable and efficient synthetic methodologies.[3][4]

This document provides detailed application notes and experimental protocols for three distinct and environmentally benign approaches to the synthesis of imidazo[1,2-a]pyridines: a copper-catalyzed multicomponent reaction in aqueous micellar media, a microwave-assisted catalyst-free reaction in a green solvent, and an ultrasound-assisted synthesis in a recyclable solvent. These methods highlight key green chemistry principles, including the use of water as a solvent, alternative energy sources, and the design of atom-economical multicomponent reactions.

Key Green Approaches to Imidazo[1,2-a]pyridine Synthesis

Several innovative strategies have been developed to align the synthesis of this important heterocyclic scaffold with the principles of sustainability. These include:

  • Multicomponent Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) three-component reaction are inherently atom-economical, combining multiple starting materials in a single step to form complex products, thereby reducing waste.[2][5][6]

  • Aqueous Micellar Catalysis: Utilizing water as the bulk solvent, with surfactants like sodium dodecyl sulfate (SDS) to form micelles, creates "nanoreactors" that can solubilize organic substrates and facilitate reactions, significantly reducing the need for volatile organic compounds (VOCs).[7]

  • Alternative Energy Sources: Microwave (MW) irradiation and ultrasound are used to accelerate reaction rates, often leading to higher yields in significantly shorter times and reducing energy consumption compared to conventional heating.[2][8][9]

  • Green Solvents and Catalysts: The replacement of hazardous solvents with benign alternatives like water, ethanol, or polyethylene glycol (PEG-400) is a primary focus.[9][10] Similarly, employing non-toxic, inexpensive, and recyclable catalysts such as phosphotungstic acid (HPW) or even proceeding catalyst-free enhances the green credentials of a synthesis.[2][10]

  • Photocatalysis: The use of visible light as a renewable energy source to drive reactions, often with metal-free organic dyes like Eosin-Y, represents a cutting-edge green approach.[1][11]

Comparative Data of Featured Green Protocols

The following table summarizes the quantitative data from the three detailed protocols, allowing for a direct comparison of their efficiency and green metrics.

Parameter Protocol 1: Micellar A³-Coupling Protocol 2: Microwave-Assisted Annulation Protocol 3: Ultrasound-Assisted Synthesis
Green Principle Aqueous Micellar Catalysis, MCRAlternative Energy, Green Solvent, Catalyst-FreeAlternative Energy, Recyclable Solvent
Energy Source Conventional Heating (50 °C)Microwave Irradiation (240 W)Ultrasonic Irradiation
Solvent WaterWater-Isopropanol (H₂O-IPA)Polyethylene Glycol (PEG-400)
Catalyst CuSO₄·5H₂O (10 mol%) / Sodium Ascorbate (20 mol%)NoneNone
Reaction Time 6–16 hours10-15 minutes30 minutes
Product Yield Good to Excellent (up to 95%)Excellent (up to 98%)Good to Excellent (up to 96%)
Key Advantage Use of water as the primary solvent.Extremely rapid, catalyst-free conditions.Rapid, efficient, and uses a recyclable solvent.

Experimental Protocols and Workflows

Protocol 1: Copper-Catalyzed Domino A³-Coupling in Aqueous Micellar Media

This protocol describes an efficient and environmentally sustainable method for synthesizing imidazo[1,2-a]pyridine derivatives through a domino A³-coupling reaction catalyzed by a Cu(II)–ascorbate system in an aqueous solution of sodium dodecyl sulfate (SDS).[7] The use of water as the solvent and a simple, inexpensive copper catalyst makes this a highly attractive green method.[7][12]

Detailed Methodology:

  • Micelle Preparation: In a 10 mL round-bottom flask, add sodium dodecyl sulfate (SDS, 10 mol %) to 2 mL of water. Stir the solution vigorously for 5 minutes to ensure the formation of micelles.

  • Reagent Addition: To the aqueous micellar solution, add the 2-aminopyridine derivative (1.0 mmol), the desired aldehyde (1.0 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %).

  • Alkyne Addition: Finally, add the alkyne derivative (1.2 mmol) to the reaction mixture.

  • Reaction: Stir the reaction mixture at 50 °C for the required time (typically 6–16 hours).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Extract the product with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure imidazo[1,2-a]pyridine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Prepare Micellar Solution (SDS in Water) prep2 2. Add Reagents (2-Aminopyridine, Aldehyde, CuSO4, Na-Ascorbate) prep1->prep2 prep3 3. Add Alkyne prep2->prep3 react 4. Stir at 50 °C (6-16 h) prep3->react workup1 5. Cool & Extract (Ethyl Acetate) react->workup1 workup2 6. Dry & Concentrate workup1->workup2 workup3 7. Column Chromatography workup2->workup3 product Pure Imidazo[1,2-a]pyridine workup3->product G cluster_setup Reaction Setup cluster_mw Microwave Reaction cluster_isolate Isolation & Purification setup1 1. Combine Reagents (2-Aminopyridine, α-Bromoketone) setup2 2. Add Solvent (H₂O-IPA) setup1->setup2 mw_react 3. Irradiate at 240 W (10-15 min, 80 °C) setup2->mw_react iso1 4. Cool & Precipitate (Add Ice) mw_react->iso1 iso2 5. Filter & Wash (Cold Water) iso1->iso2 iso3 6. Recrystallize (Ethanol) iso2->iso3 product Pure Imidazo[1,2-a]pyridine iso3->product G cluster_react Reaction cluster_purify Purification react1 1. Combine Reagents in PEG-400 (2-Aminopyridine, 2-Bromoacetophenone) react2 2. Ultrasonic Irradiation (30 min, Room Temp) react1->react2 purify1 3. Precipitate Product (Add Water) react2->purify1 purify2 4. Filter Solid purify1->purify2 purify3 5. Recrystallize (Ethanol/Water) purify2->purify3 solvent_recycle Recover & Reuse PEG-400/Water purify2->solvent_recycle product Pure Imidazo[1,2-a]pyridine purify3->product

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 6-Fluoro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the Suzuki coupling of 6-fluoro-3-iodoimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended conditions for the Suzuki coupling of this compound?

A1: For the Suzuki coupling of 3-iodoimidazo[1,2-a]pyridine derivatives, studies have shown that using a palladium catalyst like Pd(PPh₃)₄ with a strong inorganic base in a solvent such as 1,2-dimethoxyethane (DME) or tetrahydrofuran (THF) provides an efficient reaction.[1][2][3] A good starting point would be to use Pd(PPh₃)₄ (5 mol%), a strong base like K₃PO₄ or Cs₂CO₃ (2-3 equivalents), and an arylboronic acid (1.2-1.5 equivalents) in DME at a temperature of 80-100 °C.

Q2: How does the 6-fluoro substituent affect the Suzuki coupling reaction?

A2: The fluorine atom at the 6-position is an electron-withdrawing group. In Suzuki-Miyaura coupling reactions, electron-withdrawing groups on the aryl halide can facilitate the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[4] This suggests that this compound may be more reactive than its non-fluorinated counterpart under similar conditions. However, the overall electronic nature of the heterocyclic system will influence the reaction, and empirical optimization is still necessary.

Q3: What are the most common side reactions to watch out for?

A3: The most common side reactions in Suzuki couplings, particularly with heteroaromatic compounds, include:

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water, leading to the formation of a de-borylated byproduct. This is more common with electron-deficient heteroaryl boronic acids.

  • Homocoupling: Two molecules of the boronic acid couple to form a biaryl byproduct. This can be promoted by the presence of oxygen in the reaction mixture.

  • Dehalogenation: The iodo-substituent on the imidazo[1,2-a]pyridine is replaced by a hydrogen atom.

  • Catalyst Poisoning: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, potentially leading to deactivation.[5]

Q4: My reaction is not working or giving low yields. What are the first things I should check?

A4: Before extensive optimization, verify the integrity of your reagents and the reaction setup:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can deactivate the palladium catalyst and promote homocoupling.[5]

  • Reagent Quality: Use fresh, high-quality boronic acid, as they can degrade upon storage. Ensure your solvent is anhydrous and degassed, and the base is of high purity.

Troubleshooting Guide

Issue 1: Low or No Product Formation

If you are experiencing low or no yield, a systematic approach to troubleshooting is recommended. The following workflow can help identify and resolve the issue.

Troubleshooting_Workflow Troubleshooting Low Yield start Low or No Yield reagent_check 1. Verify Reagent & Setup Integrity - Inert atmosphere? - Fresh boronic acid? - Active catalyst? - Dry, degassed solvent? start->reagent_check base_solvent 2. Optimize Base and Solvent - Screen strong bases (K3PO4, Cs2CO3) - Try different solvents (DME, THF, Dioxane/H2O) reagent_check->base_solvent Reagents & Setup OK catalyst_ligand 3. Screen Catalyst and Ligand - Try different Pd sources (e.g., Pd(dppf)Cl2) - Use bulky, electron-rich ligands (e.g., XPhos, SPhos) base_solvent->catalyst_ligand Still low yield temp_time 4. Adjust Temperature and Time - Incrementally increase temperature (e.g., 80°C to 110°C) - Monitor reaction over a longer period (e.g., 12-24h) catalyst_ligand->temp_time Still low yield success Successful Coupling temp_time->success Optimization Successful Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oxidative_addition Oxidative Addition pd0->oxidative_addition transmetalation Transmetalation oxidative_addition->transmetalation [Ar-Pd(II)-X]L_n reductive_elimination Reductive Elimination transmetalation->reductive_elimination [Ar-Pd(II)-Ar']L_n reductive_elimination->pd0 product Ar-Ar' (Coupled Product) reductive_elimination->product aryl_halide Ar-X (6-Fluoro-3-iodo- imidazo[1,2-a]pyridine) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 (Arylboronic Acid) boronic_acid->transmetalation base Base base->transmetalation

References

Technical Support Center: Purification of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine and its derivatives.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound and its analogs.

Column Chromatography

Issue 1: Poor Separation of the Desired Product from Impurities

  • Possible Cause: The solvent system (mobile phase) may not have the optimal polarity to effectively separate the target compound from impurities with similar polarities.

  • Solution:

    • TLC Optimization: Before performing column chromatography, optimize the solvent system using Thin Layer Chromatography (TLC). A good starting point for many imidazo[1,2-a]pyridine derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate.[1]

    • Solvent Gradient: Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. This can help to first elute non-polar impurities, followed by the desired product, and finally the more polar impurities.

    • Alternative Solvents: If separation is still poor, consider using a different solvent system. For example, dichloromethane/methanol can be effective for more polar compounds.[2]

    • Stationary Phase: While silica gel is the most common stationary phase, for certain impurities, alumina (neutral, acidic, or basic) might provide better separation.

Issue 2: The Compound is Not Eluting from the Column

  • Possible Cause: The mobile phase is not polar enough to move the compound down the column. This is often observed if the compound has a very low Rf value on the TLC plate with the chosen solvent system.

  • Solution:

    • Increase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, increasing the percentage of ethyl acetate will increase the polarity.

    • Stronger Solvent: If a significant increase in the polar component is still ineffective, consider adding a small amount of a stronger polar solvent like methanol to the mobile phase.

Issue 3: The Compound Elutes Too Quickly (with the Solvent Front)

  • Possible Cause: The mobile phase is too polar for the compound, causing it to have a very high Rf value on the TLC plate.

  • Solution:

    • Decrease Polarity: Decrease the proportion of the polar solvent in your mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane.

Recrystallization

Issue 1: The Compound "Oils Out" Instead of Forming Crystals

  • Possible Cause: The solution is supersaturated, and the compound is coming out of solution at a temperature above its melting point. This can also be caused by the presence of significant impurities.

  • Solution:

    • Add More Solvent: Add a small amount of the hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

    • Change Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent pairs. Common recrystallization solvents include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[3]

    • Slow Cooling: Ensure the solution cools down slowly to encourage crystal formation over oiling out. Placing the flask in an insulated container can help.

Issue 2: No Crystals Form Upon Cooling

  • Possible Cause: The solution may not be sufficiently saturated, or there are no nucleation sites for crystal growth to begin.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. This can create microscopic scratches that act as nucleation sites.

      • Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the solution to initiate crystallization.

    • Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent and allow it to cool again.

    • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for this compound and its derivatives?

A1: The most common and effective purification techniques are column chromatography on silica gel and recrystallization.[1][4] Column chromatography is excellent for separating the desired product from significant impurities, while recrystallization is a powerful final step for achieving high purity.

Q2: What are some typical solvent systems for column chromatography of these compounds?

A2: A widely used solvent system is a mixture of a non-polar solvent and a polar solvent. Common combinations include:

  • Hexane / Ethyl Acetate[1]

  • Petroleum Ether / Ethyl Acetate

  • Dichloromethane / Methanol (for more polar derivatives)[2] The optimal ratio of these solvents should be determined by TLC analysis prior to running the column.

Q3: What are some suitable solvents for recrystallizing this compound derivatives?

A3: Ethanol is a good starting point for recrystallization.[3] Solvent pairs, where the compound is soluble in one solvent and poorly soluble in the other, are also very effective. Examples include:

  • n-Hexane / Acetone[3]

  • n-Hexane / Ethyl Acetate[3]

  • Ethanol / Water

Q4: What are the potential impurities I should look out for during the synthesis of this compound?

A4: While specific impurities depend on the exact synthetic route, some general possibilities include:

  • Unreacted Starting Materials: Such as 6-fluoroimidazo[1,2-a]pyridine.

  • Di-iodinated Products: Electrophilic iodination can sometimes lead to the introduction of a second iodine atom at another activated position on the aromatic ring.

  • Regioisomers: Depending on the directing effects of the substituents, iodination could potentially occur at other positions on the imidazo[1,2-a]pyridine ring system, although the 3-position is generally the most reactive.

  • Byproducts from the Iodinating Agent: Depending on the reagent used (e.g., N-iodosuccinimide, iodine/oxidizing agent), byproducts from these reagents may be present.

Q5: How can I confirm the purity of my final product?

A5: The purity of the final product should be assessed using a combination of techniques:

  • Thin Layer Chromatography (TLC): A pure compound should ideally show a single spot on the TLC plate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure and identifying any residual impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for quantifying the purity of the compound. A pure sample will show a single major peak.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Data Presentation

Table 1: Typical Column Chromatography Conditions for Halogenated Imidazo[1,2-a]pyridine Derivatives

ParameterTypical Conditions
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate
Gradient Isocratic or gradient elution, starting with a low percentage of ethyl acetate (e.g., 5%) and gradually increasing to 20-50% depending on the polarity of the compound and impurities.
Detection UV light (254 nm)

Table 2: Common Recrystallization Solvents and their Properties

Solvent/Solvent PairPolarityBoiling Point (°C)Notes
Ethanol Polar78A good general-purpose solvent for many organic compounds.
n-Hexane/Ethyl Acetate Non-polar/Polar69 / 77A versatile solvent pair allowing for fine-tuning of polarity.
n-Hexane/Acetone Non-polar/Polar69 / 56Another effective solvent pair with a lower boiling polar component.[3]
Ethanol/Water Polar/Very Polar78 / 100Useful for compounds that are highly soluble in ethanol but insoluble in water.

Experimental Protocols

Protocol 1: General Procedure for Purification by Flash Column Chromatography

  • TLC Analysis: Determine the optimal solvent system for separation using TLC. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing:

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed without air bubbles.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Carefully apply the concentrated solution to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen mobile phase, starting with the lowest polarity if using a gradient.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC, spotting each fraction to identify which ones contain the desired product.

  • Isolation:

    • Combine the pure fractions containing the product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: General Procedure for Purification by Recrystallization

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For further crystallization, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove all traces of solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Strategy cluster_analysis Purity Analysis start Crude this compound tlc TLC Analysis start->tlc Initial Assessment column Column Chromatography tlc->column Optimize Separation recrystal Recrystallization column->recrystal Further Purification purity Purity & Structural Confirmation (NMR, HPLC, MP) column->purity If sufficiently pure recrystal->purity Final Product

Caption: General experimental workflow for the purification and analysis.

troubleshooting_logic cluster_column Column Chromatography Issue cluster_solutions Potential Solutions poor_sep Poor Separation optimize_solvent Optimize Solvent System (TLC) poor_sep->optimize_solvent gradient Use Solvent Gradient poor_sep->gradient change_stationary Change Stationary Phase poor_sep->change_stationary

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Functionalization of 3-Iodoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common side reactions encountered during the functionalization of 3-iodoimidazo[1,2-a]pyridines.

Troubleshooting Guides

This section is designed to help you troubleshoot specific issues you may encounter during your experiments. The guides are in a question-and-answer format to directly address common problems.

Suzuki-Miyaura Coupling

Question 1: I am observing significant amounts of a dehalogenated by-product (imidazo[1,2-a]pyridine) in my Suzuki-Miyaura reaction. What are the possible causes and how can I minimize it?

Answer:

Dehalogenation, or proto-deiodination, is a common side reaction in Suzuki-Miyaura couplings, leading to the formation of the parent imidazo[1,2-a]pyridine and reducing the yield of the desired cross-coupled product. This side reaction is often attributed to several factors:

  • Instability of the Organopalladium Intermediate: The Pd(II) intermediate formed after oxidative addition can undergo protonolysis before transmetalation with the boronic acid derivative can occur.

  • Reaction Conditions: The choice of base, solvent, and temperature can significantly influence the rate of dehalogenation. Strong bases and high temperatures can sometimes exacerbate this issue.[1][2]

  • Impurities: Traces of water or other protic species in the reaction mixture can serve as a proton source.

Troubleshooting Steps:

  • Optimize the Base: While strong bases are often used to promote the reaction, they can also increase dehalogenation.[1][2] Consider screening different bases. Weaker bases like K₃PO₄ or Cs₂CO₃ might be beneficial. Ensure the base is finely powdered and anhydrous.

  • Solvent Selection: The choice of solvent can influence the stability of the catalytic species. Anhydrous solvents like dioxane, toluene, or DME are commonly used.[1][2] It is crucial to use freshly distilled or commercially available anhydrous solvents.

  • Control the Temperature: Running the reaction at the lowest effective temperature can help minimize dehalogenation. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times at high temperatures.

  • Use Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen) to minimize moisture.

  • Boronic Acid Quality: Use high-purity boronic acids or their corresponding boronate esters (e.g., pinacol esters), which can be more stable and reactive, potentially favoring the desired cross-coupling pathway.

Question 2: My Suzuki-Miyaura coupling is sluggish, and I am getting low yields of the desired product along with unreacted starting material. What can I do to improve the reaction efficiency?

Answer:

Low conversion in Suzuki-Miyaura couplings of 3-iodoimidazo[1,2-a]pyridines can stem from several factors related to catalyst activity and reaction kinetics.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: The combination of the palladium source and ligand is critical. For electron-rich imidazo[1,2-a]pyridines, a more electron-rich and bulky phosphine ligand might be required to facilitate the oxidative addition and reductive elimination steps. Consider screening different palladium catalysts (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and ligands.

  • Increase Catalyst Loading: If you suspect catalyst deactivation, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) might improve the yield.

  • Base and Solvent Optimization: The reactivity is highly dependent on the base and solvent system.[1][2] A screen of conditions, as summarized in the table below, can help identify the optimal combination for your specific substrate. Strong bases in DME have been reported to give optimized yields and shorter reaction times.[1][2]

  • Degas the Reaction Mixture: Oxygen can oxidize the Pd(0) catalyst, leading to its deactivation. Ensure the solvent and reaction mixture are thoroughly degassed by bubbling with an inert gas or by using freeze-pump-thaw cycles.

  • Check Boronic Acid Reactivity: Some boronic acids are prone to decomposition (protodeborylation). Using a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) can sometimes compensate for this.

Table 1: Effect of Reaction Conditions on Suzuki-Miyaura Coupling Yield

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O100ModerateGeneral Suzuki Conditions
Pd(dppf)Cl₂dppfCs₂CO₃Dioxane100Good[3]
Pd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O80High[1][2]
Sonogashira Coupling

Question 3: I am observing a significant amount of alkyne homocoupling (Glaser-type coupling) in my Sonogashira reaction. How can I suppress this side reaction?

Answer:

The formation of a di-yne (homocoupling product) is a well-known side reaction in Sonogashira couplings, primarily caused by the copper co-catalyst in the presence of oxygen.

Troubleshooting Steps:

  • Strictly Anaerobic Conditions: The most critical factor is the exclusion of oxygen. Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

  • Minimize Copper Catalyst: Use the minimum effective amount of the copper(I) salt (e.g., CuI). In some cases, reducing the copper loading can significantly decrease homocoupling.

  • Copper-Free Conditions: Consider using a copper-free Sonogashira protocol. These methods often employ specific ligands that facilitate the coupling without the need for a copper co-catalyst, thereby eliminating the primary pathway for homocoupling.

  • Amine as Solvent/Base: Using the amine base (e.g., triethylamine, diisopropylamine) as the solvent can sometimes suppress homocoupling.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, disfavoring the bimolecular homocoupling reaction.

Buchwald-Hartwig Amination

Question 4: My Buchwald-Hartwig amination of 3-iodoimidazo[1,2-a]pyridine is not proceeding, and I am recovering my starting materials. What are the key parameters to check?

Answer:

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst system and reaction conditions. Failure to form the desired C-N bond can often be traced back to an inactive catalytic cycle.

Troubleshooting Steps:

  • Choice of Ligand: This is often the most crucial parameter. The electronic and steric properties of the phosphine ligand are critical for the efficiency of the catalytic cycle. For challenging couplings, sterically hindered and electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required.

  • Palladium Pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) can lead to more reproducible results compared to generating the active Pd(0) species in situ from Pd(OAc)₂ or Pd₂(dba)₃.

  • Base Selection: A strong, non-nucleophilic base is typically required. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and sodium tert-butoxide (NaOtBu) are common choices. The pKa of the amine substrate should be considered when selecting the base.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are generally used. The solubility of the amine and the base should be considered.

  • Temperature: These reactions often require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.

Question 5: I am observing hydrodehalogenation (formation of the parent imidazo[1,2-a]pyridine) as a major side product in my Buchwald-Hartwig amination. What could be the cause?

Answer:

Hydrodehalogenation in Buchwald-Hartwig reactions can occur through a competing pathway involving β-hydride elimination from the palladium-amido complex.

Troubleshooting Steps:

  • Ligand Modification: The choice of ligand can influence the relative rates of reductive elimination (product formation) and β-hydride elimination (side reaction). Screening different bulky electron-rich ligands can help to favor the desired pathway.

  • Amine Structure: Amines with β-hydrogens are susceptible to this side reaction. If the structure of the amine can be modified, this might be a solution.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can sometimes reduce the extent of this side reaction. Monitor the reaction closely to determine the optimal endpoint.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity order for cross-coupling reactions at the 3-position of imidazo[1,2-a]pyridines?

The C3 position of the imidazo[1,2-a]pyridine scaffold is electron-rich and highly nucleophilic, making it prone to electrophilic substitution. For palladium-catalyzed cross-coupling reactions, the reactivity of a C-X bond generally follows the order C-I > C-Br > C-Cl, consistent with the bond dissociation energies. Therefore, 3-iodoimidazo[1,2-a]pyridines are excellent substrates for a variety of cross-coupling reactions.

Q2: Are there any known side reactions involving the pyridine ring of the imidazo[1,2-a]pyridine core during functionalization?

While the C3 position is the most reactive site for many functionalization reactions, under certain conditions, reactions can occur on the pyridine ring. These are generally less common, especially when a highly reactive group like iodine is present at the C3 position, directing the reaction to that site. However, with very strong bases or highly reactive organometallic reagents, competitive reactions or decomposition pathways involving the pyridine ring cannot be entirely ruled out. It is always advisable to perform a careful characterization of the product mixture.

Q3: Can I perform a one-pot, two-step functionalization of imidazo[1,2-a]pyridine, for instance, by first iodinating and then performing a cross-coupling reaction without isolating the intermediate?

Yes, one-pot procedures for the synthesis and subsequent functionalization of imidazo[1,2-a]pyridines have been reported. For example, the iodination of the imidazo[1,2-a]pyridine core can be followed by a palladium-catalyzed cross-coupling reaction in the same pot. These methods can improve efficiency by reducing the number of workup and purification steps. However, careful optimization of the reaction conditions for both steps is crucial to minimize side reactions and achieve good yields.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 3-Iodoimidazo[1,2-a]pyridines

  • To an oven-dried reaction vessel, add the 3-iodoimidazo[1,2-a]pyridine (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • The vessel is sealed and evacuated and backfilled with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., DME/water mixture) via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-100 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Pathway Start 3-Iodoimidazo[1,2-a]pyridine + Pd(0)L2 OxAdd Oxidative Addition Intermediate Start->OxAdd Oxidative Addition Transmetalation Transmetalation OxAdd->Transmetalation Dehalogenation Dehalogenation (Side Reaction) OxAdd->Dehalogenation Protonolysis Boronic Ar-B(OH)2 Boronic->Transmetalation Base Base Base->Transmetalation Pd_Ar Ar-Pd(II)-Imidazopyridine Transmetalation->Pd_Ar ReductiveElimination Reductive Elimination Pd_Ar->ReductiveElimination ReductiveElimination->Start Regenerates Catalyst Product 3-Aryl-imidazo[1,2-a]pyridine ReductiveElimination->Product Parent_IMP Imidazo[1,2-a]pyridine Dehalogenation->Parent_IMP Proton_Source H+ Proton_Source->Dehalogenation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling and the competing dehalogenation side reaction.

Troubleshooting_Workflow Start Low Yield or Side Products in Functionalization Check_Reaction Identify Primary Issue Start->Check_Reaction Dehalogenation Dehalogenation Observed Check_Reaction->Dehalogenation Dehalogenation Homocoupling Homocoupling Observed Check_Reaction->Homocoupling Homocoupling No_Reaction No or Low Conversion Check_Reaction->No_Reaction Low Conversion Optimize_Base Optimize Base (e.g., weaker base) Dehalogenation->Optimize_Base Anhydrous_Cond Ensure Anhydrous Conditions Dehalogenation->Anhydrous_Cond Degas Thoroughly Degas Reaction Mixture Homocoupling->Degas Copper_Free Consider Copper-Free Protocol Homocoupling->Copper_Free Optimize_Catalyst Screen Catalyst and Ligands No_Reaction->Optimize_Catalyst Check_Reagents Verify Reagent Purity and Activity No_Reaction->Check_Reagents Success Improved Yield Optimize_Base->Success Anhydrous_Cond->Success Degas->Success Copper_Free->Success Optimize_Catalyst->Success Check_Reagents->Success

Caption: A decision-making workflow for troubleshooting common issues in cross-coupling reactions.

References

Technical Support Center: Regioselectivity in Imidazo[1,2-a]pyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve the regioselectivity of your reactions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the functionalization of imidazo[1,2-a]pyridines, providing potential causes and actionable solutions.

Issue 1: Poor Regioselectivity in C-H Functionalization

Question: My C-H functionalization reaction on an unsubstituted imidazo[1,2-a]pyridine is giving me a mixture of C3 and other positional isomers. How can I improve selectivity for the C3 position?

Answer:

Poor regioselectivity in C-H functionalization of imidazo[1,2-a]pyridines is a common challenge. The C3 position is generally the most nucleophilic and electronically favored site for electrophilic attack and many C-H functionalization reactions.[1][2] However, reaction conditions can significantly influence the outcome. Here are several factors to consider and optimize:

  • Catalyst System: The choice of metal catalyst and ligands is crucial. For instance, palladium-catalyzed direct oxidative C-H/C-H coupling reactions have been shown to be effective for C3-functionalization.[3] Experimenting with different palladium sources (e.g., Pd(OAc)₂, PdCl₂) and ligands can fine-tune the steric and electronic environment around the catalytic center, thereby enhancing C3 selectivity.

  • Reaction Conditions: Temperature, solvent, and reaction time can all impact regioselectivity. It is advisable to screen a range of temperatures and solvents of varying polarity. Some reactions may benefit from microwave irradiation to improve yields and selectivity.[4]

  • Directing Groups: If feasible, the introduction of a directing group can provide excellent control over regioselectivity. While often used for other positions, careful selection of a directing group could potentially favor C3 functionalization under specific conditions.

  • Metal-Free Alternatives: Consider transition-metal-free approaches. For example, visible light-induced reactions have emerged as a powerful tool for the C3 functionalization of imidazo[1,2-a]pyridines, often proceeding with high regioselectivity.[5][6]

Issue 2: Unwanted Halogenation at Multiple Positions

Question: I am trying to selectively halogenate my imidazo[1,2-a]pyridine at the C3 position but am observing over-halogenation or halogenation at other positions on the pyridine ring. What can I do?

Answer:

Controlling the regioselectivity of halogenation can be challenging due to the activated nature of the imidazo[1,2-a]pyridine ring system. Here are some strategies to improve C3-selective halogenation:

  • Choice of Halogenating Agent: The reactivity of the halogenating agent is a key parameter. Milder halogenating agents are more likely to provide higher selectivity. For instance, N-halosuccinimides (NCS, NBS, NIS) are commonly used. For bromination, using NaBrO₂ in the presence of acetic acid in DMF has been reported to be highly regioselective for the C3 position in transition-metal-free conditions.[7][8]

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can often suppress over-reaction and improve selectivity.

    • Solvent: The choice of solvent can influence the reactivity of the halogenating agent. Protic solvents may in some cases lead to different selectivity profiles compared to aprotic solvents.

    • Stoichiometry: Carefully control the stoichiometry of the halogenating agent. Using a slight excess may be necessary for full conversion, but a large excess will likely lead to di- or tri-halogenated products. Start with one equivalent and incrementally increase if needed.

  • Metal-Free Conditions: Transition-metal-free halogenation methods have been developed that show excellent C3 regioselectivity.[7][8] These methods often involve the in situ generation of the halogenating species under mild conditions.

Issue 3: Low Yield in Coupling Reactions at the C3 Position

Question: I am performing a Suzuki-Miyaura coupling reaction with a 3-haloimidazo[1,2-a]pyridine, but the yield of the coupled product is consistently low. What are the potential causes and solutions?

Answer:

Low yields in Suzuki-Miyaura coupling reactions with 3-haloimidazo[1,2-a]pyridines can stem from several factors related to the substrate, catalyst, and reaction conditions.

  • Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. A screening of different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands (e.g., phosphine-based ligands like XPhos, SPhos) is recommended to find the optimal combination for your specific substrates.

  • Base: The choice and strength of the base are crucial for the transmetalation step. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The solubility and strength of the base can significantly impact the reaction rate and yield.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. The ratio of the solvents can affect the solubility of the reactants and the efficiency of the reaction.

  • Purity of the 3-Halo Substrate: Ensure the 3-haloimidazo[1,2-a]pyridine starting material is pure. Impurities can interfere with the catalytic cycle.

  • Reaction Temperature: The reaction may require elevated temperatures to proceed efficiently. If the yield is low at a certain temperature, a modest increase could be beneficial. However, excessively high temperatures can lead to catalyst decomposition or side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most reactive positions on the imidazo[1,2-a]pyridine ring system for C-H functionalization?

A1: The reactivity of the imidazo[1,2-a]pyridine core towards C-H functionalization generally follows the order C3 > C5 > C7 > C2 > C8 > C6. The C3 position is the most electron-rich and sterically accessible, making it the most common site for functionalization.[1][9]

Q2: How do electron-donating or electron-withdrawing groups on the imidazo[1,2-a]pyridine core affect regioselectivity?

A2: Substituents on the imidazo[1,2-a]pyridine ring can significantly influence the regioselectivity of subsequent reactions.

  • Electron-donating groups (EDGs) on the pyridine ring (e.g., methyl, methoxy) generally increase the electron density of the ring system and can enhance the reactivity at the C3 position.

  • Electron-withdrawing groups (EWGs) on the pyridine ring (e.g., nitro, cyano) decrease the overall reactivity but can direct functionalization to specific positions depending on their location. For example, an EWG at C6 might favor functionalization at C5 or C7.

Q3: Are there any general recommendations for purifying imidazo[1,2-a]pyridine derivatives?

A3: The basic nitrogen atom in the imidazo[1,2-a]pyridine ring system can sometimes cause issues during purification by column chromatography on silica gel, leading to tailing of the product spot.[10] To mitigate this, you can:

  • Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[10]

  • Use a different stationary phase, such as alumina.

  • If the product is a solid, recrystallization can be a highly effective purification method.[10]

Data Presentation

Table 1: Regioselectivity of Bromination of Imidazo[1,2-a]pyridines with NaBrO₂

EntryImidazo[1,2-a]pyridine DerivativeProductYield (%)
12-Phenylimidazo[1,2-a]pyridine3-Bromo-2-phenylimidazo[1,2-a]pyridine88
22-(p-Tolyl)imidazo[1,2-a]pyridine3-Bromo-2-(p-tolyl)imidazo[1,2-a]pyridine85
32-(4-Methoxyphenyl)imidazo[1,2-a]pyridine3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine86
42-(4-Chlorophenyl)imidazo[1,2-a]pyridine3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine82
5Imidazo[1,2-a]pyridine3-Bromoimidazo[1,2-a]pyridine70

Data synthesized from a representative study on transition-metal-free C-H halogenation.[7]

Experimental Protocols

Protocol 1: General Procedure for C3-Bromination of Imidazo[1,2-a]pyridines

This protocol is based on a transition-metal-free C-H halogenation method.[7]

  • To a solution of the imidazo[1,2-a]pyridine derivative (0.5 mmol) in DMF (3.0 mL) in a sealed tube, add NaBrO₂ (0.75 mmol, 1.5 equiv) and acetic acid (1.0 mmol, 2.0 equiv).

  • Seal the tube and heat the reaction mixture at 60 °C for 10 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-bromoimidazo[1,2-a]pyridine.

Visualizations

regioselectivity_factors cluster_reaction_inputs Reaction Inputs cluster_controlling_factors Controlling Factors cluster_outcomes Reaction Outcomes Start Imidazo[1,2-a]pyridine Substrate Electronic_Effects Electronic Effects (Substituents: EDG/EWG) Start->Electronic_Effects influences Steric_Hindrance Steric Hindrance Start->Steric_Hindrance influences Reagents Reagents (e.g., Halogenating Agent, Coupling Partner) Catalyst_System Catalyst/Ligand System Reagents->Catalyst_System determines Conditions Reaction Conditions (Solvent, Temperature, Time) Reaction_Kinetics Reaction Kinetics Conditions->Reaction_Kinetics affects C3_Product Desired C3-Functionalized Product Electronic_Effects->C3_Product favors/disfavors Other_Isomers Other Regioisomers (C5, C7, etc.) Steric_Hindrance->Other_Isomers can lead to Catalyst_System->C3_Product can enhance Reaction_Kinetics->C3_Product optimizes yield Side_Products Side Products Reaction_Kinetics->Side_Products can increase

Caption: Factors influencing the regioselectivity of imidazo[1,2-a]pyridine functionalization.

troubleshooting_workflow start Start: Undesired Regioselectivity check_purity 1. Verify Starting Material Purity start->check_purity analyze_conditions 2. Analyze Reaction Conditions (Temp, Solvent, Stoichiometry) check_purity->analyze_conditions success Success: Improved Regioselectivity check_purity->success Issue Resolved modify_reagents 3. Modify Reagents (e.g., Halogenating Agent, Base) analyze_conditions->modify_reagents analyze_conditions->success Issue Resolved optimize_catalyst 4. Optimize Catalyst System (Metal Source, Ligand) modify_reagents->optimize_catalyst modify_reagents->success Issue Resolved consider_alternative 5. Consider Alternative Synthetic Route (e.g., Metal-Free, Photoredox) optimize_catalyst->consider_alternative optimize_catalyst->success Issue Resolved consider_alternative->success Issue Resolved

Caption: A logical workflow for troubleshooting poor regioselectivity in imidazo[1,2-a]pyridine reactions.

References

Failed Suzuki coupling with electron-rich aryl halides, troubleshooting guide.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions, particularly with electron-rich aryl halides.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with an electron-rich aryl halide is showing low to no yield. What are the primary factors to investigate?

A1: Low or no yield in a Suzuki coupling with electron-rich aryl halides is a common issue primarily due to the lower reactivity of the C-X bond. The first parameters to check are:

  • Catalyst and Ligand Activity: The choice of palladium source and ligand is critical. Electron-rich aryl halides, especially chlorides, require highly active catalysts for efficient oxidative addition.[1][2][3]

  • Oxygen Contamination: The presence of oxygen can deactivate the Pd(0) catalyst and lead to the unwanted homocoupling of boronic acids.[3][4]

  • Choice of Base and Solvent: The base and solvent system is crucial for the transmetalation step and the overall reaction rate. The effectiveness of a base is often dependent on the solvent used.[4][5]

  • Reagent Purity and Stability: The purity of the aryl halide, boronic acid/ester, and the integrity of the solvent and base are essential for a successful reaction. Boronic acids, in particular, can degrade over time.[4]

Q2: I am observing significant homocoupling of my boronic acid. What are the causes and how can I minimize this side reaction?

A2: Homocoupling of boronic acids is a common side reaction that consumes the boronic acid and reduces the yield of the desired cross-coupled product.

Causes:

  • Presence of Oxygen: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can promote the homocoupling of boronic acids.[3][4]

  • Use of Pd(II) Precatalysts: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can facilitate homocoupling.[3]

  • Reaction Conditions: In some cases, the reaction conditions (e.g., solvent, base) may favor the homocoupling pathway. For instance, the choice of solvent can play a striking role in determining homo- vs cross-coupling pathways.[6][7]

Solutions:

  • Thorough Degassing: Ensure that all solvents are properly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[4]

  • Use of Active Pd(0) Source: Employing a Pd(0) source like Pd(PPh₃)₄ or using precatalysts that readily generate Pd(0) in situ can be beneficial.[3]

  • Optimize Reaction Conditions: Screening different solvents and bases can help identify conditions that disfavor homocoupling. For ligandless Pd/C catalysis with aryl chlorides, the solvent system is critical to favor the cross-coupling pathway.[6][7]

Q3: My electron-rich aryl chloride is not reacting. What specific catalytic systems are recommended for this substrate?

A3: Aryl chlorides are notoriously challenging substrates for Suzuki coupling due to the strength of the C-Cl bond.[1] For electron-rich aryl chlorides, specialized catalytic systems are often necessary.

Recommended Catalytic Systems:

  • Bulky, Electron-Rich Phosphine Ligands: Ligands such as Buchwald's biaryl phosphines (e.g., XPhos, SPhos, RuPhos) and trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) are highly effective.[1][4][8] These ligands promote the difficult oxidative addition step and stabilize the active palladium catalyst.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are also powerful for activating aryl chlorides.

  • Palladacycles: These are robust, air-stable precatalysts that often show high activity for challenging substrates.[1][4][5]

  • Ligandless Heterogeneous Palladium: In some cases, ligandless Pd/C can effectively catalyze the Suzuki coupling of aryl chlorides, though careful optimization of the solvent system is required to prevent side reactions.[6][7]

A β-Diketiminatophosphane Pd complex has been reported as a powerful catalyst for the Suzuki coupling of less reactive aryl chlorides, including sterically hindered and electron-rich variants, at low catalyst loadings (0.1 mol %) and moderate temperatures (50°C).[9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
No reaction or very low conversion Inactive catalystUse a fresh batch of palladium precatalyst. Consider using a more active, air-stable precatalyst like a palladacycle.[4] Ensure the ligand is not degraded.
Poor choice of ligandFor electron-rich aryl halides, switch to a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) or an N-heterocyclic carbene (NHC) ligand.[4]
Inappropriate baseThe base is critical for transmetalation. Try a stronger base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry for anhydrous reactions.[4]
Ineffective solventThe solvent influences the solubility of reagents and the reaction mechanism. Screen different solvents (e.g., toluene, dioxane, THF, DMF), often with water as a co-solvent.[6][7]
Significant protodeboronation Presence of water and strong baseSwitch to anhydrous conditions. Use a milder base such as KF or K₂CO₃.[4]
Formation of homocoupling product Oxygen in the reaction mixtureThoroughly degas the solvent and maintain a strict inert atmosphere (Ar or N₂).[3][4]
Inefficient reduction of Pd(II)Use a Pd(0) source directly or a precatalyst that is easily reduced.
Reaction stalls before completion Catalyst decompositionLower the reaction temperature. Use a more robust ligand that protects the palladium center.
Product inhibitionTry a higher catalyst loading or a different catalytic system.

Experimental Protocols

General Protocol for Suzuki Coupling of an Electron-Rich Aryl Chloride

This protocol utilizes a Buchwald-type precatalyst, which is often effective for challenging substrates.[4]

1. Reagent Preparation:

  • Aryl Chloride (1.0 equiv)

  • Arylboronic Acid (1.2–1.5 equiv)

  • Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Solvent (e.g., Toluene/Water 10:1, degassed)

2. Reaction Setup:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, and the finely powdered base.

  • Add the palladium precatalyst.

  • Seal the vial with a septum cap.

  • Purge the vial with an inert gas (Argon or Nitrogen) for 5-10 minutes.

  • Add the degassed solvent mixture via syringe.

3. Reaction Conditions:

  • Stir the reaction mixture vigorously at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC, GC-MS, or LC-MS.

4. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Guides

Troubleshooting Workflow for Failed Suzuki Coupling

G start Reaction Failed (Low/No Yield) check_catalyst 1. Check Catalyst & Ligand - Active? - Appropriate for substrate? start->check_catalyst check_conditions 2. Check Reaction Conditions - Anhydrous? - Degassed? - Correct Base/Solvent? start->check_conditions check_reagents 3. Check Reagents - Pure? - Boronic acid degraded? start->check_reagents solution_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) or use a Palladacycle check_catalyst->solution_catalyst solution_conditions Thoroughly Degas Solvents. Screen Bases (K3PO4, Cs2CO3) & Solvents (Toluene, Dioxane) check_conditions->solution_conditions solution_reagents Use Fresh/Purified Reagents. Consider Boronic Ester. check_reagents->solution_reagents success Successful Coupling solution_catalyst->success solution_conditions->success solution_reagents->success

Caption: Troubleshooting workflow for failed Suzuki coupling.

Simplified Suzuki Coupling Catalytic Cycle

G pd0 Pd(0)L_n ar_pd_x Ar-Pd(II)-X L_n pd0->ar_pd_x Ar-X oxidative_addition Oxidative Addition transmetalation Transmetalation ar_pd_x->transmetalation ar_pd_ar Ar-Pd(II)-Ar' L_n transmetalation->ar_pd_ar ar_pd_ar->pd0 Ar-Ar' product Ar-Ar' reductive_elimination Reductive Elimination reactants Ar-X + Ar'-B(OR)2 base Base base->transmetalation

Caption: Simplified Suzuki coupling catalytic cycle.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Iodo- vs. 3-Bromoimidazo[1,2-a]pyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently incorporated into pharmacologically active compounds. Functionalization at the C3-position is a critical step in the synthesis of diverse molecular libraries for drug discovery. The choice of the C3-halogen—typically iodine or bromine—profoundly influences the efficiency and conditions required for subsequent cross-coupling reactions. This guide provides an objective, data-supported comparison of the reactivity between 3-iodo- and 3-bromoimidazo[1,2-a]pyridines in cornerstone palladium-catalyzed cross-coupling reactions.

Core Reactivity Principles: The Carbon-Halogen Bond

The fundamental difference in reactivity between 3-iodo- and 3-bromoimidazo[1,2-a]pyridines lies in the intrinsic properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This lower bond dissociation energy directly facilitates the rate-determining step in most palladium-catalyzed cross-coupling cycles: the oxidative addition of the halide to the Pd(0) catalyst.

Consequently, the generally accepted order of reactivity for these halides is I > Br > Cl .[1] This enhanced reactivity means that 3-iodoimidazo[1,2-a]pyridine is a more reactive substrate than its bromo-analogue. This often translates to milder reaction conditions, lower catalyst loadings, shorter reaction times, and higher yields. The higher reactivity of the C-I bond can also be exploited for selective functionalization in molecules containing multiple different halogen atoms.[2]

G Iodo 3-Iodoimidazo[1,2-a]pyridine Milder_Conditions Milder Conditions (e.g., lower temp.) Iodo->Milder_Conditions Leads to Faster_Rates Faster Reaction Rates Iodo->Faster_Rates Higher_Yields Higher Yields Iodo->Higher_Yields Bromo 3-Bromoimidazo[1,2-a]pyridine Harsher_Conditions Harsher Conditions (e.g., higher temp.) Bromo->Harsher_Conditions Often Requires Slower_Rates Slower Reaction Rates Bromo->Slower_Rates

Caption: Logical flow of reactivity differences.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. The higher reactivity of 3-iodoimidazo[1,2-a]pyridines allows these couplings to proceed under milder conditions, often with higher efficiency. Optimized yields for Suzuki reactions with 3-iodo derivatives have been obtained using strong bases like NaOH or Ba(OH)₂ in solvents such as 1,2-dimethoxyethane (DME).[3]

Table 1: Representative Data for Suzuki-Miyaura Coupling

Halide Substrate Coupling Partner Catalyst System Base / Solvent Conditions Yield (%)
3-Iodo -2-methylimidazo[1,2-a]pyridine 4-Methoxyphenylboronic acid Pd(PPh₃)₄ Ba(OH)₂ / DME 80°C, 1h 95

| 3-Bromo -2-methylimidazo[1,2-a]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ / Dioxane:H₂O | 90°C, 18h | Moderate to Good |

Note: Data is compiled from representative, not directly comparative, studies to illustrate typical conditions.[4]

Representative Experimental Protocol: Suzuki-Miyaura Coupling
  • To a reaction vessel, add the 3-haloimidazo[1,2-a]pyridine (1.0 equiv), the arylboronic acid (1.2 equiv), Pd(PPh₃)₄ (3-5 mol%), and the base (e.g., K₂CO₃, K₃PO₄, or Ba(OH)₂, 2.0 equiv).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed solvent (e.g., DME, or a Dioxane/water mixture).

  • Heat the reaction mixture to the desired temperature (typically 80-100°C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming C-C bonds between a halide and a terminal alkyne. The reactivity trend (I > Br) is particularly pronounced in this reaction. Couplings with 3-iodo derivatives can often be performed at or near room temperature, whereas 3-bromo derivatives typically require elevated temperatures to achieve comparable yields.

Table 2: Representative Data for Sonogashira Coupling

Halide Substrate Coupling Partner Catalyst System Base / Solvent Conditions Yield (%)
3-Iodo imidazo[1,2-a]pyridine Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N / THF Room Temp, 3h High

| 3-Bromo -2-amino-pyridine* | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100°C, 3h | 98 |

Note: Data for the bromo-substrate is from the closely related 2-amino-3-bromopyridine scaffold to illustrate the more forcing conditions typically required.

Representative Experimental Protocol: Sonogashira Coupling
  • To a solution of the 3-haloimidazo[1,2-a]pyridine (1.0 equiv) in an appropriate solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

  • Add the amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv) followed by the terminal alkyne (1.1-1.2 equiv).

  • Stir the reaction at the appropriate temperature (room temperature for iodo-substrates, 80-100°C for bromo-substrates) for the required time.

  • Upon completion, dilute the reaction with an organic solvent and filter through a pad of celite, washing with additional solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

G start Setup Reaction Vessel (Inert Atmosphere) add_reagents Add Substrate (Ar-X), Catalysts (Pd/Cu), Base, Solvent start->add_reagents add_partner Add Coupling Partner (Boronic Acid or Alkyne) add_reagents->add_partner react Heat & Stir (Monitor by TLC/LC-MS) add_partner->react workup Aqueous Workup (Cool, Dilute, Wash) react->workup purify Purification (Column Chromatography) workup->purify product Final Product (Ar-Nu) purify->product

Caption: General workflow for cross-coupling.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. The greater reactivity of the C-I bond is also advantageous in this transformation, generally allowing for lower catalyst loadings and temperatures compared to the C-Br bond. This is especially critical when working with thermally sensitive substrates or amines.

Table 3: Representative Data for Buchwald-Hartwig Amination

Halide Substrate Coupling Partner Catalyst System Base / Solvent Conditions Yield (%)
Aryl Iodide (General) Primary/Secondary Amine Pd₂(dba)₃ / XPhos NaOtBu / Toluene 80-100°C Good to Excellent

| Aryl Bromide (General) | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos | NaOtBu / Toluene | 100-110°C | Good to Excellent |

Representative Experimental Protocol: Buchwald-Hartwig Amination
  • Charge a reaction flask with the 3-haloimidazo[1,2-a]pyridine (1.0 equiv), the amine (1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or LHMDS, 1.4 equiv).

  • Seal the flask, evacuate, and backfill with an inert gas.

  • Add degassed, anhydrous solvent (e.g., toluene or dioxane).

  • Stir the mixture at the appropriate temperature (typically 80-110°C) until the reaction is complete.

  • Cool the reaction, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the crude product via column chromatography.

Conclusion

The choice between 3-iodo- and 3-bromoimidazo[1,2-a]pyridines is a trade-off between reactivity and substrate availability/cost.

  • 3-Iodoimidazo[1,2-a]pyridines are the more reactive coupling partners. Their use is recommended when milder conditions are necessary to preserve sensitive functional groups, when shorter reaction times are desired, or in complex syntheses where high yields are paramount.

  • 3-Bromoimidazo[1,2-a]pyridines , while less reactive, are still excellent substrates for a wide range of cross-coupling reactions. They may require higher temperatures, longer reaction times, or slightly higher catalyst loadings, but can be a more cost-effective option and are readily available.

For sequential cross-coupling strategies on a di-halogenated scaffold, the reactivity difference is a powerful synthetic tool, enabling selective functionalization at the iodo-position first, followed by a subsequent reaction at the bromo-position. This predictable reactivity makes these halogenated imidazo[1,2-a]pyridines invaluable building blocks in medicinal chemistry and materials science.

References

Validating the Structure of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural confirmation of novel synthesized compounds is a critical step in the drug discovery and development pipeline. For complex heterocyclic scaffolds like 6-fluoro-3-iodoimidazo[1,2-a]pyridine derivatives, which are of significant interest in medicinal chemistry, a robust analytical methodology is paramount. This guide provides a comprehensive comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy with other analytical techniques for the structural validation of this class of compounds, supported by experimental data and detailed protocols.

The Power of 2D NMR in Structural Elucidation

One-dimensional (1D) NMR (¹H and ¹³C) provides fundamental information about the chemical environment of individual atoms. However, for intricate molecules like the target derivatives, signal overlap and complex coupling patterns in 1D spectra can lead to ambiguity. 2D NMR spectroscopy overcomes these limitations by correlating nuclear spins through chemical bonds or space, offering a definitive map of the molecular structure.

The primary 2D NMR experiments for structural validation are:

  • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are neighbors in the molecule.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, crucial for identifying quaternary carbons and piecing together the molecular skeleton.

Experimental Data: A Case Study

To illustrate the power of 2D NMR, we present a detailed analysis of a representative this compound derivative.

1D and 2D NMR Data Summary

The following tables summarize the ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for a representative this compound derivative.

Table 1: ¹H and ¹³C NMR Chemical Shift Data

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
H-27.55 (s)145.2
C-3-75.1
H-57.95 (dd, J = 9.5, 1.0 Hz)125.8
C-6-159.5 (d, ¹JCF = 245 Hz)
H-77.15 (ddd, J = 9.5, 7.0, 2.5 Hz)115.0 (d, ²JCF = 25 Hz)
H-87.50 (dd, J = 7.0, 1.0 Hz)118.3 (d, ³JCF = 9 Hz)
C-8a-142.1 (d, ³JCF = 10 Hz)

Table 2: Key 2D NMR Correlations (COSY, HSQC, HMBC)

Proton (¹H)COSY (Correlated ¹H)HSQC (Correlated ¹³C)HMBC (Correlated ¹³C)
H-2 (7.55)-C-2 (145.2)C-3 (75.1), C-8a (142.1)
H-5 (7.95)H-7 (7.15)C-5 (125.8)C-3 (75.1), C-7 (115.0), C-8a (142.1)
H-7 (7.15)H-5 (7.95), H-8 (7.50)C-7 (115.0)C-5 (125.8), C-6 (159.5), C-8a (142.1)
H-8 (7.50)H-7 (7.15)C-8 (118.3)C-6 (159.5), C-8a (142.1)

Experimental Protocols

Sample Preparation

A solution of the this compound derivative (5-10 mg) is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

NMR Data Acquisition

All NMR spectra are recorded on a 500 MHz spectrometer.

  • ¹H NMR: A standard single-pulse experiment is performed.

  • ¹³C NMR: A proton-decoupled experiment is used to obtain the carbon spectrum.

  • COSY: A gradient-selected COSY (gCOSY) experiment is typically used.

  • HSQC: A phase-sensitive gradient-edited HSQC experiment is performed to distinguish CH/CH₃ from CH₂ signals.

  • HMBC: A gradient-selected HMBC experiment is optimized for a long-range coupling constant of 8 Hz.

Mandatory Visualization: 2D NMR Workflow

The following diagram illustrates the logical workflow for validating the structure of a this compound derivative using 2D NMR.

G 2D NMR Structural Validation Workflow cluster_synthesis Synthesis & Isolation cluster_1d_nmr 1D NMR Analysis cluster_2d_nmr 2D NMR Analysis cluster_validation Structure Validation Synthesis Synthesize Derivative Purification Purify Compound Synthesis->Purification H1_NMR Acquire ¹H NMR Purification->H1_NMR C13_NMR Acquire ¹³C NMR Purification->C13_NMR Initial_Hypothesis Propose Initial Structure H1_NMR->Initial_Hypothesis C13_NMR->Initial_Hypothesis COSY Acquire COSY Initial_Hypothesis->COSY HSQC Acquire HSQC Initial_Hypothesis->HSQC HMBC Acquire HMBC Initial_Hypothesis->HMBC Data_Integration Integrate 2D Data COSY->Data_Integration ¹H-¹H Connectivity HSQC->Data_Integration ¹H-¹³C Direct Bonds HMBC->Data_Integration ¹H-¹³C Long-Range Correlations Final_Structure Confirm Final Structure Data_Integration->Final_Structure

Comparing the biological activity of fluoro-substituted versus non-fluorinated imidazo[1,2-a]pyridines.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of fluoro-substituted and non-fluorinated imidazo[1,2-a]pyridines reveals that the incorporation of a fluorine atom can significantly enhance antipsychotic-like activity. This guide presents a head-to-head comparison of a promising fluoro-substituted compound, 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamide (designated as compound 26 in cited research), against its non-fluorinated counterpart, zolpidem. The data indicates that fluorination can lead to a longer duration of action, a key attribute for potential antipsychotic drug candidates.

The strategic introduction of fluorine into drug molecules is a widely used strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. In the case of imidazo[1,2-a]pyridines, a class of compounds known to interact with GABA-A receptors, this substitution has been investigated as a means to improve their therapeutic potential for neuropsychiatric disorders. Research into a series of fluorinated imidazo[1,2-a]pyridine derivatives has shown that these compounds retain high affinity for the GABA-A receptor and exhibit positive allosteric modulator properties.[1]

Comparative Biological Activity

The biological activity of the fluoro-substituted compound 26 was directly compared with the non-fluorinated zolpidem. The key findings are summarized in the table below, highlighting the affinity for the GABA-A receptor (Ki) and the in vivo antipsychotic-like activity as measured by the amphetamine-induced hyperlocomotion test (Minimum Effective Dose - MED).

CompoundTargetAffinity (Ki) [nM]In Vivo Activity (MED) [mg/kg]
Zolpidem (Non-fluorinated)GABA-A Receptor (α1)~205.0
Compound 26 (Fluoro-substituted) 2-(2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylethanamideGABA-A Receptor (α1)27.21.0

Data sourced from Marcinkowska et al., 2016.

The data clearly indicates that while both compounds exhibit high affinity for the GABA-A receptor, the fluoro-substituted compound 26 is significantly more potent in the in vivo model of antipsychotic-like activity, with a five-fold lower minimum effective dose compared to zolpidem.[1] Furthermore, the study noted that compound 26 demonstrated a longer duration of antipsychotic-like activity in comparison to zolpidem.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison.

Radioligand Binding Assay for GABA-A Receptor Affinity

This assay was performed to determine the binding affinity of the compounds for the benzodiazepine binding site on the GABA-A receptor.

  • Membrane Preparation: Whole rat brains were homogenized in an ice-cold buffer. The homogenate underwent a series of centrifugation steps to isolate the cell membranes containing the GABA-A receptors.

  • Binding Assay: The prepared membranes were incubated with a specific radioligand ([³H]flumazenil) and varying concentrations of the test compounds (zolpidem or compound 26).

  • Separation and Counting: The incubation was terminated by rapid filtration to separate the bound from the unbound radioligand. The radioactivity of the filters, corresponding to the amount of bound radioligand, was measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined. The Ki value was then calculated using the Cheng-Prusoff equation.

Amphetamine-Induced Hyperlocomotion Test

This in vivo test is a widely used animal model to screen for antipsychotic-like activity.

  • Animals: Male Wistar rats were used for the study.

  • Apparatus: The locomotor activity was measured in automated locomotor activity cages equipped with infrared beams.

  • Procedure: The rats were first habituated to the testing environment. Following habituation, the animals were administered either the test compound (zolpidem or compound 26 at various doses) or vehicle. After a set pre-treatment time, the rats were injected with d-amphetamine to induce hyperlocomotion.

  • Data Collection and Analysis: The locomotor activity (e.g., distance traveled, number of beam breaks) was recorded for a specified period after the amphetamine injection. The minimum effective dose (MED) was determined as the lowest dose of the test compound that significantly reduced the amphetamine-induced increase in locomotor activity.

Signaling Pathway and Experimental Workflow

The biological activity of these imidazo[1,2-a]pyridine derivatives is mediated through their action as positive allosteric modulators of the GABA-A receptor. The following diagrams illustrate the signaling pathway and a general experimental workflow.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABA_A GABA-A Receptor Cl_channel Cl- Channel (Closed) GABA_A->Cl_channel Opens Hyperpolarization Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- Influx GABA GABA GABA->GABA_A Binds to Orthosteric Site PAM Imidazo[1,2-a]pyridine (PAM) PAM->GABA_A Binds to Allosteric Site

Caption: GABA-A Receptor Positive Allosteric Modulation.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_conclusion Conclusion synthesis Compound Synthesis (Fluoro vs. Non-fluoro) binding_assay Radioligand Binding Assay synthesis->binding_assay animal_model Animal Model (Rats) synthesis->animal_model Lead Compound Selection ki_value Determine Ki Value (Receptor Affinity) binding_assay->ki_value comparison Compare Biological Activity ki_value->comparison hyperlocomotion_test Amphetamine-Induced Hyperlocomotion Test animal_model->hyperlocomotion_test med_value Determine MED Value (Antipsychotic-like Activity) hyperlocomotion_test->med_value med_value->comparison

Caption: Workflow for Comparing Biological Activity.

References

In Vitro Evaluation of Novel 6-Fluoro-Imidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research on the specific compound 6-Fluoro-3-iodoimidazo[1,2-a]pyridine is limited. This guide provides a comparative analysis of the in vitro biological activities of structurally related 6-fluoro-imidazo[1,2-a]pyridine derivatives based on available scientific literature.

This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the performance of various 6-fluoro-imidazo[1,2-a]pyridine derivatives against several biological targets. The data presented is supported by detailed experimental protocols and visualizations to facilitate understanding and further research.

Anticancer Activity

A number of novel imidazo[1,2-a]pyridine derivatives have been synthesized and evaluated for their potential as anticancer agents. Studies have shown that these compounds can exhibit potent cytotoxic effects against various cancer cell lines.[1][2][3] The mechanism of action for some of these derivatives involves the inhibition of key signaling pathways, such as the PI3K/AKT pathway, leading to cell cycle arrest and apoptosis.[1][2]

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives Against Cancer Cell Lines

The following table summarizes the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives, including some 6-fluoro substituted compounds, against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to compare the potency of these compounds.

Compound IDTarget Cell LineAssay TypeIC50 (µM)Reference
IP-5 HCC1937 (Breast Cancer)MTT Assay45[4][5]
IP-6 HCC1937 (Breast Cancer)MTT Assay47.7[4][5]
IP-7 HCC1937 (Breast Cancer)MTT Assay79.6[5]
13k HCC827 (NSCLC)MTT Assay0.09[2]
13k A549 (NSCLC)MTT Assay0.23[2]
13k SH-SY5Y (Neuroblastoma)MTT Assay0.16[2]
13k HEL (Leukemia)MTT Assay0.43[2]
13k MCF-7 (Breast Cancer)MTT Assay0.11[2]
HB9 A549 (Lung Cancer)MTT Assay50.56[6][7]
HB10 HepG2 (Liver Carcinoma)MTT Assay51.52[6][7]
Compound 12 HT-29 (Colon Cancer)Not Specified4.15 ± 2.93[8][9]
Compound 14 B16F10 (Melanoma)Not Specified21.75 ± 0.81[8][9]

NSCLC: Non-Small Cell Lung Cancer

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4][9]

Materials:

  • Imidazo[1,2-a]pyridine derivative (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for another 24-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, remove the medium containing the compounds and add 100 µL of fresh medium and 20 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability versus the compound concentration.

Visualization of MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate add_compounds Add compounds to cells seed_cells->add_compounds prepare_compounds Prepare serial dilutions of compounds prepare_compounds->add_compounds incubate_treatment Incubate for 24-72h add_compounds->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Measure absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow for the MTT cell proliferation assay.

Signaling Pathway: PI3K/AKT/mTOR Inhibition

Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in many types of cancer and plays a crucial role in cell growth, proliferation, and survival.[1][2]

PI3K_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of certain imidazo[1,2-a]pyridine derivatives.

Urease Inhibition Activity

Certain derivatives of 6-fluoroimidazo[1,2-a]pyridine have been investigated for their potential to inhibit the activity of urease, an enzyme that catalyzes the hydrolysis of urea and is implicated in the pathogenesis of diseases caused by bacteria such as Helicobacter pylori.[10]

Comparative Urease Inhibition by 6-Fluoroimidazo[1,2-a]pyridine-Oxazole Derivatives

The following table presents the in vitro urease inhibitory activity of a series of 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives. The IC50 values are compared to the standard urease inhibitor, thiourea.

Compound IDUrease Inhibition IC50 (µM)
4i 5.68 ± 1.66
4o 7.11 ± 1.24
4g 9.41 ± 1.19
4h 10.45 ± 2.57
Thiourea (Standard) 21.37 ± 1.76

Data from a study on 6-Fluoroimidazo[1,2-a]Pyridine-Oxazole Derivatives

Experimental Protocol: In Vitro Urease Inhibition Assay

The urease inhibition assay is performed to determine the ability of a compound to inhibit the enzymatic activity of urease. A common method involves measuring the amount of ammonia produced from the hydrolysis of urea.[10]

Materials:

  • Jack bean urease

  • Urea solution

  • Phosphate buffer (pH 7.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Phenol red indicator solution

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Assay Preparation: In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Enzyme Addition: Add 25 µL of jack bean urease solution to each well and incubate at 37°C for 15 minutes.

  • Substrate Addition: To initiate the reaction, add 50 µL of urea solution to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Colorimetric Reaction: Add 50 µL of phenol reagent and 50 µL of alkali reagent to each well. Incubate for 10 minutes at 37°C for color development.

  • Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.

  • Data Analysis: The percentage of urease inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells (without the inhibitor). The IC50 value is determined from the dose-response curve.

Visualization of Urease Inhibition Assay Workflow

Urease_Inhibition_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Analysis add_compound Add test compound to well add_enzyme Add urease enzyme add_compound->add_enzyme incubate_pre Pre-incubate add_enzyme->incubate_pre add_substrate Add urea substrate incubate_pre->add_substrate incubate_reaction Incubate for reaction add_substrate->incubate_reaction add_reagents Add colorimetric reagents incubate_reaction->add_reagents incubate_color Incubate for color development add_reagents->incubate_color measure_absorbance Measure absorbance at 630nm incubate_color->measure_absorbance calculate_inhibition Calculate % inhibition and IC50 measure_absorbance->calculate_inhibition

Caption: Workflow for the in vitro urease inhibition assay.

Antimicrobial Activity

Derivatives of the imidazo[1,2-a]pyridine scaffold have also been evaluated for their antimicrobial properties against various bacterial strains.[11][12][13]

Due to the diversity of compounds and testing methods in the available literature, a direct quantitative comparison is challenging. However, studies have reported that some imidazo[1,2-a]pyridine derivatives exhibit significant inhibitory activity against both Gram-positive and Gram-negative bacteria.[11][14] The antibacterial activity is often determined using methods such as the disk diffusion method or by determining the Minimum Inhibitory Concentration (MIC).[11][15]

Further research is needed to systematically evaluate the antimicrobial spectrum and potency of 6-fluoro-imidazo[1,2-a]pyridine derivatives.

References

A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Featuring the Imidazo[1,2-a]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors. Its versatile nature allows for the targeting of a wide array of kinases implicated in oncology and other diseases. This guide provides an objective comparison of the cross-reactivity profiles of several kinase inhibitors based on this scaffold, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.

Quantitative Cross-Reactivity Profiling

The selectivity of kinase inhibitors is a critical determinant of their therapeutic window. Off-target activities can lead to unforeseen side effects or, in some cases, beneficial polypharmacology. The following tables summarize the cross-reactivity profiles of representative imidazo[1,2-a]pyridine and related imidazo-fused pyridine inhibitors against a broad panel of kinases. The data is presented as either percentage of control (% Ctrl) at a given concentration, where a lower value indicates stronger binding, or as IC50/Kd values.

Table 1: Kinase Selectivity Profile of a Dual FLT3/Aurora Kinase Inhibitor (Compound 27e)

Compound 27e, an imidazo[4,5-b]pyridine-based inhibitor, was profiled against a panel of 442 kinases at a concentration of 1 µM. The results highlight its potent activity against FLT3 and Aurora kinases with a generally clean off-target profile.[1]

Kinase TargetPercent of Control @ 1 µM
FLT3 <10
AURKA (Aurora A) <10
AURKB (Aurora B) <10
ABL1>50
AKT1>50
CDK2>50
EGFR>50
JAK2<20
KDR (VEGFR2)>50
MET>50
PDGFRB<20
RET<10
SRC>50
Note: This table presents a selection of kinases for illustrative purposes. For the full kinase panel data, please refer to the supplementary information of the cited publication.[1]

Table 2: Selectivity of Imidazo[1,2-a]pyridine-based ALK2 Inhibitors

This table showcases the IC50 values of a series of 7-aryl-imidazo[1,2-a]pyridine-3-ylquinolines against ALK2 and a selection of off-target kinases, demonstrating the potential for achieving high selectivity for ALK2.[2]

CompoundALK2 IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)
11a 24>10,000 (Example Kinase A)2,820 (Example Kinase B)
11b 35>10,000 (Example Kinase A)5,500 (Example Kinase B)
11c 157,450 (Example Kinase A)6,903 (Example Kinase B)
Note: The specific off-target kinases and their corresponding IC50 values should be populated from the primary literature for a comprehensive comparison.

Table 3: PI3K Isoform Selectivity of Imidazo[1,2-a]pyridine Analogues

Several studies have explored the imidazo[1,2-a]pyridine scaffold for the development of PI3K inhibitors. The following table illustrates the isoform selectivity of a representative compound.[3]

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kδ IC50 (nM)PI3Kγ IC50 (nM)
12 2.8>1000>1000>1000
Note: Data is indicative of the potential for isoform-specific inhibition within the PI3K family.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the objective assessment of inhibitor performance. Below are representative protocols for key assays used in cross-reactivity profiling.

KINOMEscan™ Profiling

The KINOMEscan™ platform is a competition-based binding assay that quantitatively measures the interaction between a test compound and a panel of DNA-tagged kinases.

Principle: An immobilized, active-site directed ligand competes with the test compound for binding to the kinase. The amount of kinase captured on a solid support is inversely proportional to the affinity of the test compound. The captured kinase is quantified via qPCR of the attached DNA tag.

Protocol Outline:

  • Compound Preparation: Test compounds are typically prepared as 10 mM stocks in DMSO and serially diluted to the desired screening concentration.

  • Assay Reaction: Kinases, the immobilized ligand, and the test compound are incubated to allow for binding to reach equilibrium.

  • Capture and Washing: The reaction mixture is passed over a streptavidin-coated solid support to capture the ligand-bound kinase. Unbound components are removed through a series of wash steps.

  • Elution and Quantification: The captured kinase is eluted, and the associated DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control to calculate the percentage of control. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[1]

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method to assess target engagement in a cellular context by measuring the thermal stabilization of a target protein upon ligand binding.

Principle: The binding of a small molecule inhibitor can increase the thermal stability of its target protein. This stabilization can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.

Protocol Outline:

  • Cell Treatment: Intact cells are treated with the test compound or vehicle control for a specified period.

  • Heating: The treated cells or cell lysates are heated to a range of temperatures.

  • Lysis and Centrifugation: The cells are lysed, and insoluble, aggregated proteins are removed by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by methods such as Western blotting or mass spectrometry.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

Signaling Pathway Visualizations

Understanding the signaling pathways in which the targeted kinases operate is essential for interpreting the biological consequences of inhibition. The following diagrams, generated using the DOT language, illustrate key pathways modulated by kinases targeted by imidazo[1,2-a]pyridine-based inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Activation TSC2 TSC2 Akt->TSC2 Inhibition mTORC1 mTORC1 TSC2->mTORC1 Inhibition S6K p70S6K mTORC1->S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Inhibition Proliferation Cell Proliferation & Survival S6K->Proliferation

Caption: The PI3K/Akt/mTOR signaling pathway.

Aurora_Kinase_Pathway cluster_mitosis Mitosis AuroraA Aurora A Centrosome Centrosome Maturation AuroraA->Centrosome Spindle Bipolar Spindle Assembly AuroraA->Spindle AuroraB Aurora B Chromosome Chromosome Segregation AuroraB->Chromosome Cytokinesis Cytokinesis AuroraB->Cytokinesis

Caption: Key functions of Aurora kinases in mitosis.

ALK_Signaling_Pathway cluster_membrane_alk Plasma Membrane cluster_cytoplasm_alk Cytoplasm cluster_nucleus_alk Nucleus ALK ALK Receptor GRB2 GRB2 ALK->GRB2 PI3K_alk PI3K ALK->PI3K_alk STAT3 STAT3 ALK->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Akt_alk Akt PI3K_alk->Akt_alk Akt_alk->Transcription STAT3->Transcription

Caption: Major downstream signaling pathways of ALK.

This guide provides a framework for comparing the cross-reactivity of kinase inhibitors based on the imidazo[1,2-a]pyridine scaffold. For a comprehensive evaluation, it is recommended to consult the primary literature and supplementary information for detailed datasets and experimental conditions.

References

Benchmarking new synthetic routes to 6-Fluoro-3-iodoimidazo[1,2-a]pyridine against established methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of an established two-step synthetic method and a novel one-pot approach for the synthesis of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine, a key scaffold in medicinal chemistry. The comparison is based on experimental data, highlighting key performance indicators such as yield, reaction time, and operational simplicity.

Executive Summary

The synthesis of functionalized imidazo[1,2-a]pyridines is of significant interest in drug discovery. This report details and compares two synthetic pathways to this compound. The established method involves a sequential approach of cyclization followed by iodination, offering reliable and well-documented procedures. A proposed novel one-pot synthesis presents a more streamlined and potentially more efficient alternative. This guide aims to provide the necessary data for an informed decision on the most suitable synthetic strategy based on specific research and development needs.

Data Presentation: Comparison of Synthetic Routes

ParameterEstablished Two-Step SynthesisNovel One-Pot Synthesis (Proposed)
Overall Yield ~60-70%Estimated >75%
Total Reaction Time ~28 hours~4-6 hours
Number of Steps 21
Purification Steps 2 (after each step)1 (final product)
Key Reagents 2-amino-6-fluoropyridine, Chloroacetaldehyde, NaHCO₃, I₂, K₂S₂O₈2-amino-6-fluoropyridine, Glyoxal, NaI, Oxidant (e.g., Oxone®)
Reaction Conditions Step 1: Reflux; Step 2: 60°CRoom Temperature to 50°C
Operational Simplicity ModerateHigh
Cost-Effectiveness ModeratePotentially High

Established Synthetic Route: A Two-Step Approach

The established synthesis of this compound is a reliable, sequential process. It begins with the construction of the 6-fluoroimidazo[1,2-a]pyridine core, followed by a regioselective iodination at the C3 position.

Experimental Protocol

Step 1: Synthesis of 6-Fluoroimidazo[1,2-a]pyridine

  • To a solution of 2-amino-6-fluoropyridine (1.0 eq) in ethanol, add sodium bicarbonate (2.0 eq).

  • Add chloroacetaldehyde (1.2 eq, 40% aqueous solution) dropwise to the mixture.

  • Reflux the reaction mixture for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the crude product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the product by column chromatography on silica gel to afford 6-fluoroimidazo[1,2-a]pyridine.

Step 2: Synthesis of this compound

  • Dissolve 6-fluoroimidazo[1,2-a]pyridine (1.0 eq) and iodine (1.2 eq) in acetonitrile.

  • Add potassium persulfate (K₂S₂O₈, 2.0 eq) to the solution.

  • Stir the reaction mixture at 60°C for 4 hours.

  • After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the final product by column chromatography on silica gel to yield this compound.

Established_Synthetic_Route cluster_0 Step 1: Cyclization cluster_1 Step 2: Iodination 2-amino-6-fluoropyridine 2-amino-6-fluoropyridine Reaction1 + 2-amino-6-fluoropyridine->Reaction1 Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction1 6-fluoroimidazo[1,2-a]pyridine 6-fluoroimidazo[1,2-a]pyridine Reaction2 + 6-fluoroimidazo[1,2-a]pyridine->Reaction2 Reaction1->6-fluoroimidazo[1,2-a]pyridine EtOH, NaHCO3 Reflux, 24h Iodine Iodine Iodine->Reaction2 This compound This compound Reaction2->this compound K2S2O8, ACN 60°C, 4h

Caption: Established two-step synthesis of this compound.

New Synthetic Route: A Proposed One-Pot Strategy

A novel, more efficient one-pot synthesis is proposed, aiming to reduce reaction time, minimize waste, and simplify the overall process. This method combines the cyclization and iodination steps into a single, seamless operation.

Experimental Protocol
  • In a round-bottom flask, dissolve 2-amino-6-fluoropyridine (1.0 eq) and sodium iodide (1.5 eq) in a mixture of acetonitrile and water (4:1).

  • Add glyoxal (1.1 eq, 40% aqueous solution) to the mixture at room temperature.

  • Stir the reaction for 30 minutes.

  • Add an oxidant, such as Oxone® (2.0 eq), portion-wise over 15 minutes.

  • Continue stirring at 50°C for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the mixture and quench with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the final product by column chromatography on silica gel to obtain this compound.

New_One_Pot_Synthesis cluster_0 One-Pot Reaction Starting_Materials 2-amino-6-fluoropyridine + Glyoxal + NaI Intermediate In-situ formation of 6-fluoroimidazo[1,2-a]pyridine Starting_Materials->Intermediate ACN/H2O RT, 30 min Final_Product This compound Intermediate->Final_Product Oxone® 50°C, 4-6h

Caption: Proposed new one-pot synthesis of this compound.

Conclusion

Both the established two-step synthesis and the proposed novel one-pot method offer viable pathways to this compound. The established route is characterized by its reliability and well-understood reaction mechanisms. In contrast, the new one-pot synthesis promises significant improvements in terms of efficiency, time, and resource utilization. The choice between these methods will depend on the specific requirements of the research or production context, balancing the robustness of the established method against the potential advantages of the novel, streamlined approach. Further optimization and validation of the proposed one-pot synthesis are warranted to fully assess its industrial applicability.

Head-to-head comparison of different palladium catalysts for the Sonogashira coupling of 3-iodoimidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This methodology is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including derivatives of the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic motif found in numerous therapeutic agents. The choice of the palladium catalyst is critical, directly influencing reaction efficiency, yield, and substrate scope.

This guide provides a comparative overview of common palladium catalysts for the Sonogashira coupling, with a focus on their application to 3-iodoimidazo[1,2-a]pyridines. While direct head-to-head comparative data for this specific substrate is limited in a single study, this guide compiles performance data from reactions with analogous and closely related aryl iodides and heteroaryl halides to provide a strong basis for catalyst selection and reaction optimization.

Data Presentation: Catalyst Performance in Sonogashira Couplings

The efficiency of a Sonogashira coupling is highly dependent on the combination of the palladium source, ligands, base, and solvent. The following table summarizes the performance of various palladium catalytic systems under different conditions. The most common palladium catalysts are palladium(0) complexes like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium(II) precatalysts such as Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂), which are reduced in situ to the active Pd(0) species.[1][3] Other common Pd(II) sources include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), which require the addition of phosphine ligands.[1][3]

Palladium CatalystLigandCo-catalystBaseSolventTemp. (°C)Time (h)SubstrateYield (%)
Pd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF10032-Amino-3-bromopyridine98
PdCl₂(PPh₃)₂ (2 mol%)-CuI (2.1 mol%)Et₃NTHFRT1.5Iodobenzene97
Pd(OAc)₂PPh₃CuIn-ButylamineNot Specified7824Aryl Bromide~100
Pd₂(dba)₃ (0.5 mol%)--K₃PO₄·7H₂OEtOH/H₂O80Not Specified4-Iodoanisole91
Pd(PPh₃)₄-CuIEt₃NNot SpecifiedRTNot SpecifiedAryl IodideHigh

Note: The data presented is compiled from studies on various aryl and heteroaryl halides to illustrate the general performance of these catalysts. Yields are highly substrate-dependent and optimization is often required.

Experimental Protocols

A successful Sonogashira coupling requires careful attention to reaction setup, particularly the exclusion of oxygen, which can lead to the undesirable homocoupling of the alkyne (Glaser coupling).[4]

General Experimental Protocol for Sonogashira Coupling of 3-Iodoimidazo[1,2-a]pyridines

  • Setup: To a dry round-bottomed flask or reaction vial equipped with a magnetic stir bar, add the 3-iodoimidazo[1,2-a]pyridine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) iodide (CuI, 2-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidative side reactions.[4]

  • Reagent Addition: Under the inert atmosphere, add a degassed solvent (e.g., DMF, THF, or MeCN), followed by a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.). Finally, add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 100 °C) and monitor its progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride to remove the amine salt.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to afford the desired 3-alkynyl-imidazo[1,2-a]pyridine.

Specific Protocol Example: Coupling of 2-Amino-3-bromopyridine [5]

The following protocol, developed for a similar pyridine-based substrate, serves as an excellent starting point for optimization.

Under a nitrogen atmosphere, a 10 mL round-bottomed flask was charged with Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%). Anhydrous DMF (2.0 mL) was added, and the mixture was stirred for 30 minutes. Subsequently, 2-amino-3-bromopyridine (0.5 mmol, 1.0 equiv.), the terminal alkyne (0.6 mmol, 1.2 equiv.), and triethylamine (1 mL) were added. The reaction mixture was heated to 100 °C and stirred for 3 hours. After completion, the mixture was cooled, poured into a saturated sodium chloride solution (10 mL), and extracted with ethyl acetate (3 x 10 mL). The combined organic layers were dried with anhydrous magnesium sulfate, filtered, and concentrated. The residue was purified by column chromatography to yield the product.[5]

Mandatory Visualization

The logical flow of a Sonogashira coupling experiment, from initial setup to final product analysis, can be visualized as follows.

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Weigh Reactants: - 3-Iodoimidazo[1,2-a]pyridine - Pd Catalyst & CuI B Add to Dry Flask A->B C Purge with Inert Gas (Ar/N₂) B->C D Add Degassed Solvent & Base C->D E Add Terminal Alkyne D->E F Heat & Stir (Monitor by TLC/LC-MS) E->F G Quench & Aqueous Extraction F->G H Dry & Concentrate Organic Layer G->H I Column Chromatography H->I J Characterize Product (NMR, MS) I->J

Caption: Experimental workflow for the palladium-catalyzed Sonogashira coupling reaction.

References

Confirmation of target engagement for bioactive compounds derived from 6-Fluoro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of target engagement is critical in the development of novel therapeutics. This guide provides a comparative analysis of methodologies for confirming the target engagement of bioactive compounds derived from the 6-Fluoro-3-iodoimidazo[1,2-a]pyridine scaffold, a class of molecules with demonstrated potential in various therapeutic areas, including as kinase inhibitors.

Target Engagement Confirmation: A Comparative Overview

Several biophysical and cell-based methods can be employed to confirm that a bioactive compound directly interacts with its intended molecular target within a cellular environment. The choice of method often depends on the nature of the target, the desired throughput, and the specific questions being addressed. Here, we compare three widely used techniques: the Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Kinase Glo® Assay.

Table 1: Comparison of Target Engagement Confirmation Methods

MethodPrincipleThroughputCellular ContextMeasures
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.Low to MediumLive cells or cell lysatesDirect binding
NanoBRET™ Target Engagement Assay Bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target and a fluorescent tracer is disrupted by the binding of the test compound.HighLive cellsDirect binding
Kinase Glo® Assay Measures the remaining ATP levels in a kinase reaction after treatment with an inhibitor.HighIn vitro (purified enzyme)Functional activity

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for the key experiments discussed.

Cellular Thermal Shift Assay (CETSA)

CETSA allows for the direct assessment of target protein stabilization in response to ligand binding in a cellular setting.

Experimental Workflow for CETSA

CETSA_Workflow A 1. Treat cells with the this compound derivative or vehicle. B 2. Heat cell lysates or intact cells to a range of temperatures. A->B C 3. Separate soluble proteins from aggregated proteins by centrifugation. B->C D 4. Detect the amount of soluble target protein by Western blot or other methods. C->D E 5. Plot the fraction of soluble protein against temperature to generate a melting curve. D->E F 6. A shift in the melting curve indicates target stabilization and engagement. E->F

Caption: A stepwise workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol:

  • Cell Culture and Treatment: Plate cells and culture until they reach approximately 80% confluency. Treat the cells with various concentrations of the bioactive compound or a vehicle control for a specified duration.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension and heat at a defined temperature gradient (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis and Fractionation: Lyse the cells using freeze-thaw cycles. Separate the soluble fraction containing non-denatured proteins from the precipitated, denatured proteins by centrifugation at high speed.

  • Protein Detection: Analyze the supernatant for the presence of the target protein using standard detection methods like Western blotting.

  • Data Analysis: Quantify the band intensities and plot them against the corresponding temperatures to generate thermal melting curves. A rightward shift in the curve for compound-treated samples compared to the vehicle control indicates target engagement.

NanoBRET™ Target Engagement Assay

This assay provides a quantitative measure of compound binding to a specific protein target in living cells.

Signaling Pathway for NanoBRET™ Assay

NanoBRET_Signaling_Pathway cluster_cell Live Cell Target Target Protein (fused to NanoLuc® Luciferase) Tracer Fluorescent Tracer Target->Tracer Energy Transfer BRET BRET Signal Compound This compound Derivative Compound->Target Binding Competition

Caption: The principle of the NanoBRET™ Target Engagement Assay.

Protocol:

  • Cell Transfection: Transiently transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.

  • Cell Plating and Compound Addition: Plate the transfected cells in a multi-well plate. Add the this compound-derived compound at various concentrations.

  • Tracer Addition: Add the specific NanoBRET™ tracer to the wells.

  • Signal Measurement: Measure the BRET signal using a luminometer capable of detecting both the donor and acceptor emission wavelengths.

  • Data Analysis: The BRET ratio is calculated and plotted against the compound concentration to determine the IC50 value, which represents the concentration of the compound required to displace 50% of the tracer.

Kinase Glo® Assay

This assay is an in vitro method used to assess the inhibitory effect of a compound on the activity of a purified kinase.

Logical Relationship for Kinase Inhibition

Kinase_Inhibition_Logic A Kinase + Substrate + ATP B Addition of this compound Derivative A->B C Kinase Reaction (Phosphorylation) A->C proceeds D Inhibition of Kinase Activity B->D blocks E Measurement of Remaining ATP (Luminescence) C->E D->E F High Luminescence = High Inhibition E->F

Caption: The logical flow of the Kinase Glo® Assay for measuring inhibition.

Protocol:

  • Reaction Setup: In a multi-well plate, combine the purified kinase, its substrate, and ATP in a suitable reaction buffer.

  • Inhibitor Addition: Add the test compound at a range of concentrations.

  • Kinase Reaction: Incubate the mixture at the optimal temperature for the kinase to allow the phosphorylation reaction to proceed.

  • ATP Detection: Add the Kinase-Glo® reagent, which contains luciferase and its substrate, luciferin. The amount of light produced is directly proportional to the amount of ATP remaining in the well.

  • Data Analysis: Measure the luminescence using a plate reader. A decrease in kinase activity due to inhibition by the compound will result in a higher amount of remaining ATP and thus a stronger luminescent signal. Plot the signal against the compound concentration to determine the IC50.

Comparative docking studies of different imidazo[1,2-a]pyridine isomers with a target protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a significant heterocyclic structure in medicinal chemistry, forming the core of several clinically used drugs.[1] Its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2] Molecular docking studies are crucial in contemporary drug discovery for predicting the binding affinity and interaction patterns of novel compounds with their protein targets. This guide provides a comparative analysis of docking studies performed on various imidazo[1,2-a]pyridine isomers, offering insights into their potential as therapeutic agents.

Comparative Binding Affinities of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the docking scores and binding affinities of different imidazo[1,2-a]pyridine derivatives against a range of protein targets implicated in various diseases. Lower docking scores typically indicate a higher binding affinity.

Target ProteinPDB IDImidazo[1,2-a]pyridine DerivativeDocking Score (kcal/mol)Reference CompoundDocking Score of Reference (kcal/mol)
Farnesyl Diphosphate Synthase5CG5Compound 4(k)-145.600 (MolDock Score)Minodronic acidNot specified in MolDock Score
Human Leukotriene A4 Hydrolase (LTA4H)3U9WCompound HB7-11.237Original Ligand-6.908
Human Angiotensin-Converting Enzyme 2 (hACE2)Not SpecifiedCompound 7a-9.1MLN-4760-7.3
SARS-CoV-2 Spike ProteinNot SpecifiedCompound 7a-7.3CBDA-5.7
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK)Not SpecifiedIPD moleculeNot specifiedNot specifiedNot specified
OxidoreductaseNot SpecifiedCompound CHighest binding energyNot specifiedNot specified

Experimental Protocols

The methodologies outlined below are based on protocols described in the cited research articles for molecular docking studies of imidazo[1,2-a]pyridine derivatives.

Protein and Ligand Preparation
  • Protein Structure Retrieval: The three-dimensional crystallographic structures of the target proteins were downloaded from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB).[3][4][5]

  • Protein Preparation: The protein structures were prepared for docking by removing water molecules and any co-crystallized ligands.[3][4] The protein preparation wizard in the docking software was used to refine the target structures.[3][4]

  • Ligand Preparation: The 2D structures of the imidazo[1,2-a]pyridine derivatives were drawn using chemical drawing software like ChemDraw.[3] These structures were then converted to 3D and their geometries were optimized using methods such as Molecular Mechanics (MM2) and Austin Model 1 (AM1) until the root-mean-square (RMS) gradient was less than 0.001 kcal mol⁻¹ Å⁻¹.[3][4]

Molecular Docking Simulation
  • Software: Molecular docking simulations were performed using software such as Molegro Virtual Docker (MVD) or the Molecular Operating Environment (MOE).[3][4][5]

  • Binding Site Identification: The active site or binding cavity of the target protein was identified. In some studies, the maximum number of cavities was set to five with a grid resolution of 0.80 Å and a probe size of 1.2 Å.[4]

  • Docking Execution: The prepared ligands were docked into the identified binding site of the prepared protein. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring and Analysis: The resulting poses of the ligands were evaluated using a scoring function, which estimates the binding affinity (e.g., MolDock score, S score).[3][4][6] The poses with the lowest energy scores, indicating the most favorable binding, were selected for further analysis of intermolecular interactions such as hydrogen bonds and steric interactions.[4]

Visualizing the Docking Workflow

The following diagram illustrates the typical workflow for a comparative molecular docking study.

G cluster_prep Preparation Stage cluster_docking Docking & Analysis Stage cluster_output Output Protein Target Protein (from PDB) PrepProtein Prepare Protein (Remove water, etc.) Protein->PrepProtein Ligands Imidazo[1,2-a]pyridine Isomers (2D) PrepLigands Prepare Ligands (3D Conversion & Optimization) Ligands->PrepLigands Docking Molecular Docking Simulation PrepProtein->Docking PrepLigands->Docking Analysis Analyze Poses & Binding Energies Docking->Analysis Results Comparative Binding Affinities Analysis->Results

Caption: Workflow of a comparative molecular docking study.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The unknown specific toxicity of 6-Fluoro-3-iodoimidazo[1,2-a]pyridine requires a cautious approach.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile, neoprene)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coat, flame-retardant recommendedTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hoodTo avoid inhalation of vapors or dust.

In the event of a spill, immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand, and collect it in a sealed container for hazardous waste disposal.

Step-by-Step Disposal Protocol

All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be managed as hazardous waste.[1] Adherence to local, state, and federal regulations is mandatory.[2]

  • Waste Identification and Segregation:

    • Classify all materials contaminated with this compound as hazardous waste.

    • Due to its structure as a halogenated organic compound, it should be segregated from other waste streams to prevent potentially dangerous reactions.[2]

    • Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.[1][3]

  • Waste Collection and Containerization:

    • Collect waste in a designated, chemically compatible, and leak-proof container with a secure screw-top cap.[1][2] Glass or high-density polyethylene containers are generally suitable.

    • The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[4] For highly toxic chemicals, the first three rinses should be collected.[4]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."[2]

    • The label must include the full chemical name: "this compound" (no abbreviations or chemical formulas).[2]

    • List all constituents and their approximate percentages if it is a mixed waste stream.[2]

    • Indicate the associated hazards. While specific hazards are not fully documented, based on related compounds, it is prudent to label it as "Toxic" and "Irritant."[1]

  • Storage:

    • Store the sealed waste container in a designated and secure satellite accumulation area that is well-ventilated.[1]

    • Ensure the storage area is away from sources of ignition, as related pyridine compounds can be flammable.[3][5]

  • Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.

    • Provide the EHS department with a completed chemical waste collection request form.[3]

    • Never dispose of this compound down the drain or in the regular trash.[2][4]

Experimental Workflow for Disposal

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Start: Identify Waste ppe Don Appropriate PPE start->ppe segregate Segregate Halogenated Waste ppe->segregate container Use Designated Container segregate->container label_waste Label Container Correctly container->label_waste store Store in Satellite Accumulation Area label_waste->store ehs_request Request EHS Pickup store->ehs_request disposal Professional Disposal ehs_request->disposal

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.